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CYCLOOCTENE

Cat. No.: B8811470
M. Wt: 110.20 g/mol
InChI Key: URYYVOIYTNXXBN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Cyclooctene (B146475) in Organic Chemistry

This compound, a cycloalkene with the chemical formula C8H14, holds a notable position in the field of organic chemistry. wikipedia.orgebi.ac.uknih.gov Its significance stems primarily from its unique structural characteristics, particularly its ability to exist as stable cis- and trans-isomers, a rare feat for a cycloalkene of its size. wikipedia.orgebi.ac.uk This property has made this compound a valuable subject for studying ring strain, conformational analysis, and reactivity.

The first synthesis of trans-cyclooctene (B1233481) was achieved in 1950 by Arthur C. Cope through a Hofmann elimination reaction, which produced a mixture of both cis- and trans-isomers. nih.govnih.gov A subsequent breakthrough came in 1953 when the trans-isomer was successfully isolated by forming a water-soluble complex with silver nitrate (B79036), which could then be decomposed to yield the pure trans-cyclooctene. nih.govnih.gov Photochemical methods for the direct isomerization of cis- to trans-cyclooctene have also been developed, further facilitating the study of these distinct isomers. nih.govwikipedia.org

The study of this compound and its isomers has contributed significantly to the understanding of fundamental concepts in organic chemistry. The pronounced difference in stability between the cis- and trans-isomers, for instance, provides a clear illustration of the impact of ring strain on molecular structure and energy. wikipedia.orgvaia.comvaia.com The unique reactivity of the strained trans-isomer has also been harnessed in various synthetic applications, most notably in the field of bioorthogonal chemistry. nih.govucsd.edu The inverse-electron-demand Diels-Alder reaction between trans-cyclooctene and tetrazines has become a powerful tool for labeling and manipulating biomolecules in living systems. nih.govwikipedia.orgiris-biotech.de

Isomeric Forms of this compound: cis- and trans-Cyclooctene in Academic Inquiry

This compound is the smallest cycloalkene that can be readily isolated in both its cis and trans forms. wikipedia.orgwikipedia.org This isomeric pair has been the subject of extensive academic inquiry, providing valuable insights into the interplay of stereochemistry, ring strain, and chemical reactivity.

cis-Cyclooctene is the more stable of the two isomers. wikipedia.orgfiveable.me Its eight-membered ring is flexible enough to adopt a conformation that minimizes strain, with the most stable form resembling a ribbon or a chair-like structure. wikipedia.orgfiveable.me The double bond in cis-cyclooctene is relatively unstrained, and its reactivity is typical of an acyclic alkene.

trans-Cyclooctene , on the other hand, is significantly less stable due to the considerable ring strain introduced by the trans configuration of the double bond within the eight-membered ring. wikipedia.orgvaia.compearson.com This strain forces the ring into a twisted, non-planar conformation, with the "crown" conformation being the most stable. wikipedia.org The double bond in trans-cyclooctene is severely distorted, leading to a higher energy state and, consequently, greater reactivity compared to the cis-isomer. nih.govwikipedia.org All conformations of trans-cyclooctene are chiral, and the enantiomers can be separated. wikipedia.org

The difference in stability and reactivity between cis- and trans-cyclooctene is a direct consequence of ring strain. The energy difference between the two isomers is substantial, with the cis-isomer being more stable by approximately 9.4 kcal/mol. researchgate.net This high degree of strain in trans-cyclooctene is the driving force behind its enhanced reactivity in various chemical transformations, including cycloaddition reactions. nih.govwikipedia.org For example, trans-cyclooctene reacts rapidly with tetrazines in inverse-electron-demand Diels-Alder reactions, a property that has been widely exploited in bioorthogonal chemistry. nih.goviris-biotech.de

Comparative Properties of this compound Isomers

Propertycis-Cyclooctenetrans-CycloocteneReference(s)
Relative Stability More stableLess stable wikipedia.orgresearchgate.net
Ring Strain Energy 7.4 kcal/mol16.7 kcal/mol wikipedia.org
Predominant Conformation Ribbon/Chair-likeCrown wikipedia.orgwikipedia.org
Reactivity Less reactiveMore reactive wikipedia.orgpearson.com
Chirality Achiral conformations possibleInherently chiral wikipedia.org

The study of cis- and trans-cyclooctene has provided a valuable platform for investigating the fundamental principles of stereochemistry and reactivity in cyclic systems. The ability to isolate and study both isomers has allowed for direct comparisons of their physical and chemical properties, leading to a deeper understanding of the consequences of ring strain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B8811470 CYCLOOCTENE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYYVOIYTNXXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061310
Record name Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-88-4
Record name Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclooctene and Its Derivatives

Classical and Contemporary Approaches to Cyclooctene (B146475) Synthesis

The approaches to synthesizing this compound and its derivatives have evolved significantly over time, with modern methods offering greater efficiency and stereocontrol.

The synthesis of the planar chiral and highly strained trans-cyclooctene (B1233481) has been a long-standing challenge in organic chemistry. nih.gov Its unique reactivity makes it a valuable tool, necessitating the development of stereospecific synthetic routes. nih.govrsc.org

A direct and widely used method for the synthesis of trans-cyclooctenes from their cis-isomers is through photochemical isomerization. acs.org This process typically involves singlet-sensitized photoisomerization. nih.govacs.org Early work by Inoue laid the foundation for this approach. nih.gov

A significant advancement in this area is the use of flow photochemistry . nih.gov In a typical setup, a solution of the cis-cyclooctene derivative and a singlet sensitizer (B1316253), such as methyl benzoate, is irradiated with UV light (e.g., at 254 nm). nih.govacs.org The reaction mixture is continuously circulated through a column containing a material that selectively binds the trans-isomer. nih.govacs.org

Metal complexation is a key enhancement to this process. acs.org Silver(I) nitrate (B79036) (AgNO₃) adsorbed onto silica (B1680970) gel is commonly used to selectively trap the trans-cyclooctene. nih.govacs.org The trans-isomer forms a stable complex with Ag(I), while the cis-isomer, which binds weakly, is returned to the reaction flask for further photoisomerization. acs.org This selective removal of the trans-isomer from the reaction equilibrium drives the conversion towards the desired product. nih.govnih.gov The trans-cyclooctene can then be liberated from the silver complex by treatment with aqueous ammonia. nih.govrsc.org This method has been successfully applied to the synthesis of a variety of functionalized trans-cyclooctenes on a preparative scale. acs.org

To address issues like silver leaching during large-scale synthesis, Ag(I) immobilized on tosic silica gel has been introduced as an effective alternative for capturing trans-cyclooctene products with high loading and without leaching. nih.govnih.govthieme-connect.com This sulfonated silica gel can also be regenerated and reused. nih.gov

The development of specialized flow reactors has further improved the scalability of this method, allowing for the production of gram-scale quantities of trans-cyclooctene derivatives. udel.edu

A powerful and diastereoselective method for synthesizing functionalized trans-cyclooctenes involves the nucleophilic addition to trans-cyclooct-4-enone. udel.edunih.govnih.gov This ketone intermediate can be prepared in two steps from 1,5-cyclooctadiene (B75094) via a Wacker oxidation followed by photoisomerization. nih.govnih.govthieme-connect.de

This strategy provides a versatile platform for accessing a wide range of "a-TCOs" (axial-TCOs) with high yields and stereocontrol. udel.edunih.gov Computational models have shown that nucleophilic addition is favored at the equatorial face of the 'crown' conformation of trans-cyclooct-4-enone, leading to the formation of axial-substituted products. nih.govnih.gov This approach overcomes the poor diastereoselectivity often encountered in other synthetic routes. udel.edu

A variety of nucleophiles have been successfully employed in this reaction, including:

Hydride reagents (e.g., LiAlH₄), which exclusively yield the axial diastereomer. nih.govnih.gov

Organometallic reagents like propargyl magnesium bromide and allyl magnesium bromide. chemrxiv.org

In-situ generated organolithium reagents, such as lithium phenylacetylide and phenyllithium. chemrxiv.org

Enolates derived from methyl α-lithioacetate and lithioacetonitrile. chemrxiv.org

This method has proven to be scalable and provides access to hydrophilic trans-cyclooctene derivatives with favorable physicochemical properties for applications in live-cell imaging and bioorthogonal chemistry. udel.edunih.gov

Table 1: Examples of Nucleophilic Additions to trans-Cyclooct-4-enone

Nucleophile Reagent Product Type Yield (%) Reference
Hydride LiAlH₄ Axial alcohol - nih.govnih.gov
Propargyl Propargyl magnesium bromide Alkyne-tagged axial alcohol 86 chemrxiv.org
Allyl Allyl magnesium bromide Alkene-tagged axial alcohol 85 chemrxiv.org
Phenylacetylide Lithium phenylacetylide Phenylalkyne-tagged axial alcohol 92 chemrxiv.org
Phenyl Phenyllithium Phenyl-substituted axial alcohol 98 chemrxiv.org
α-lithioacetate LiHMDS/methyl acetate Ester-functionalized product 86 chemrxiv.org
Lithioacetonitrile LiHMDS/acetonitrile Nitrile-functionalized product 98 chemrxiv.org

Hofmann Elimination: One of the earliest methods used to prepare trans-cyclooctene is the Hofmann elimination of N,N,N-trimethylcyclooctylammonium hydroxide. acs.orgorgsyn.orgwikipedia.org This reaction involves the exhaustive methylation of an amine with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.orgbyjus.comallen.in This salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide. wikipedia.orgbyjus.comlscollege.ac.in Upon heating, this intermediate undergoes an elimination reaction to produce an alkene and a tertiary amine. wikipedia.orgallen.in

The Hofmann elimination typically favors the formation of the least substituted alkene (Hofmann's rule), which in the case of this compound, produces a mixture of cis- and trans-isomers. orgsyn.orgwikipedia.org The trans-isomer can then be selectively separated from the mixture by forming a water-soluble complex with silver nitrate. orgsyn.orgwikipedia.org While historically significant, this method often results in a mixture of products. orgsyn.org

Thiocarbonate Decomposition: The decomposition of trans-1,2-cyclooctene thiocarbonate is another method for generating trans-cyclooctene. orgsyn.orgorgsyn.org This reaction involves treating the thiocarbonate with a phosphite, such as triisooctyl phosphite. orgsyn.org This method is a stereospecific elimination reaction, which can be advantageous when mixtures of cis- and trans-olefins are difficult to separate. orgsyn.org However, the availability of the required thiocarbonate starting materials can be a limitation. orgsyn.org

The ability to introduce various functional groups onto the this compound ring is crucial for tailoring its properties for specific applications.

Cross-coupling reactions have emerged as powerful tools for the functionalization of the olefin moiety in cyclooctenes. researchgate.netresearcher.life These methods allow for the synthesis of previously inaccessible derivatives. researchgate.netresearcher.life For instance, nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides have been developed, providing an efficient route to introduce substituents. researchgate.net

These protocols have been successfully used to synthesize a range of 1-substituted cis-cyclooctenes. researchgate.netresearcher.life Furthermore, these methods have been extended to the synthesis of a 1,2-disubstituted trans-cyclooctene for the first time, which demonstrated significantly enhanced activity as an organocatalyst compared to its monosubstituted counterpart. researchgate.netresearcher.life The combination of photoredox and nickel dual catalysis has also been highlighted as a powerful strategy for the selective functionalization of C(sp³)—H bonds, offering an atom- and step-economical approach. sioc-journal.cn

Synthesis of Functionalized this compound Derivatives

Stereoselective Introduction of Specific Functional Groups (e.g., Allylic Hydroxyls via Iodolactonization)

The precise, stereoselective introduction of functional groups onto the this compound scaffold is critical for creating derivatives with specific properties and functionalities. A significant strategy for installing an allylic hydroxyl group in a controlled stereochemical manner is through an iodolactonization-elimination sequence. chemrxiv.orgrichmond.edu This method is particularly effective for ensuring a cis-configuration between a carboxylic acid (or its ester) and the newly introduced allylic hydroxyl group. nih.govresearchgate.net

The process typically begins with a this compound derivative bearing a carboxylic acid substituent. chemrxiv.org The key step involves an intramolecular iodolactonization, where the olefin is converted into an iodolactone. chemrxiv.orgrichmond.edu This reaction proceeds stereoselectively, forming a bicyclic ring structure. chemrxiv.org For instance, the iodolactonization of 4-cyclooctene-1-carboxylic acid leads to a single iodolactone isomer. richmond.edu To prevent undesired epimerization at the carbon adjacent to the carboxyl group during subsequent steps, a methyl group can be introduced at this position. richmond.eduresearchgate.net

Following the formation of the iodolactone, a base-induced elimination of hydrogen iodide regenerates the double bond, yielding an enelactone. richmond.edu The final step is the hydrolysis of the lactone ring, which opens to provide the desired this compound product containing an allylic hydroxyl group positioned cis to the carboxylic acid moiety. richmond.edu This multi-step sequence represents a powerful and efficient method for achieving a fixed stereochemical relationship between key functional groups on the this compound ring. researchgate.net

Synthesis of Strained this compound Variants (sTCO, dTCO, aTCO)

To enhance the reactivity of this compound, particularly the trans-isomer (TCO), in reactions like the inverse-electron-demand Diels-Alder (IEDDA) ligation, several strained variants have been developed. The increased ring strain in these molecules pre-distorts the dienophile into a conformation closer to the transition state, thereby accelerating the reaction rate. nih.gov

sTCO (conformationally strained trans-cyclooctene): This variant is based on an (E)-bicyclo[6.1.0]non-4-ene framework. researchgate.net The cis-fusion of a cyclopropane (B1198618) ring to the TCO forces the eight-membered ring to adopt a highly strained "half-chair" conformation instead of the more stable crown conformation. chemrxiv.orgresearchgate.net This conformational strain leads to a dramatic increase in reactivity. For example, sTCO is reported to be 160 times more reactive than the parent TCO when reacting with 3,6-diphenyl-s-tetrazine. researchgate.net The synthesis of the syn-diastereomer of sTCO can be achieved via photoisomerization of its cis-precursor in a flow reactor. thno.org

dTCO (cis-dioxolane-fused trans-cyclooctene): Developed through computational studies, dTCO features a cis-fused dioxolane ring. nih.govresearchgate.net This fusion similarly imposes a strained half-chair conformation on the this compound ring, enhancing reactivity. nih.gov The presence of the electron-withdrawing oxygen atoms in the dioxolane also increases the molecule's hydrophilicity and stability. nih.govresearchgate.net The synthesis of dTCO derivatives can be performed on a multigram scale through a diastereoselective route that involves the Upjohn dihydroxylation of 1,5-cyclooctadiene, followed by the formation of the dioxolane ring and subsequent photoisomerization. nih.gov

aTCO (axial-5-hydroxy-trans-cyclooctene): The designation 'aTCO' refers to the axial diastereomer of 5-hydroxy-trans-cyclooctene. Standard photoisomerization methods for producing hydroxyl-substituted TCOs often lack stereoselectivity, generating a mixture of axial and equatorial diastereomers. nih.govresearchgate.net The axial isomer is often produced in low yields (≤ 24%) and requires challenging chromatographic separation. nih.gov To overcome this, a diastereoselective synthetic route was devised involving the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone, which itself is prepared via Wacker oxidation of 1,5-cyclooctadiene and photoisomerization. nih.gov This approach addresses the problem of low stereoselectivity in TCO synthesis. nih.gov

Table 1: Comparison of Strained this compound Variants

Variant Full Name Key Structural Feature Synthetic Highlight Impact on Properties
sTCO Conformationally strained trans-cyclooctene cis-fused cyclopropane ring Photoisomerization in flow reactor thno.org Forces a "half-chair" conformation, dramatically increasing reactivity. chemrxiv.orgresearchgate.net
dTCO cis-Dioxolane-fused trans-cyclooctene cis-fused dioxolane ring Diastereoselective synthesis via Upjohn dihydroxylation and dioxolane formation. nih.gov Enhances reactivity, stability, and hydrophilicity. nih.govresearchgate.net
aTCO axial-5-hydroxy-trans-cyclooctene Axially positioned hydroxyl group Diastereoselective synthesis via nucleophilic addition to trans-cyclooct-4-enone. nih.gov Overcomes low yields and difficult separation associated with non-selective methods. nih.gov
Heteroatom-Containing Cycloalkenes and Disila-Cyclooctene Derivatives

The incorporation of heteroatoms into the this compound ring system creates derivatives with unique chemical and physical properties.

Heteroatom-Containing Cycloalkenes The synthesis of trans-cycloalkenes containing endocyclic heteroatoms has been reported. nih.gov A notable example is trans-5-oxocene (an oxo-TCO). Its synthesis begins with the Wacker oxidation of 1,5-cyclooctadiene to produce cis-cyclooct-4-enone, which is then converted to trans-cyclooct-4-enone via photoisomerization. nih.gov Nucleophilic addition to this ketone yields the corresponding alcohol. The resulting diastereomers exhibit different properties; the more reactive axial isomer was found to be prone to degradation, with a half-life of 36 hours in PBS, while the major equatorial diastereomer showed less than 10% degradation after one week. nih.gov

Disila-Cyclooctene Derivatives Organosilicon heterocycles, including those based on a this compound framework, are of interest for applications in materials science. nims.go.jpnih.gov The synthesis of trans-dioxasilacyclooctenes and dialkoxysilane cyclooctenes has been described. nih.gov However, the synthesis of such compounds in solution can be challenging. nims.go.jpnims.go.jp

A novel and highly effective method for creating these structures is on-surface synthesis. nims.go.jpnih.gov Researchers have successfully synthesized disila-cyclooctene (C6Si2) bridged nanoribbon structures by reacting dibrominated molecules with silicon atoms on a gold (Au(111)) surface. nims.go.jpnih.gov This strategy demonstrates high generality and overcomes challenges associated with traditional solution-phase chemistry, opening pathways to new silicon-incorporated nanostructures. nims.go.jpnih.govresearchgate.net

Table 2: Examples of Heteroatom-Containing this compound Derivatives

Derivative Type Example(s) Synthetic Approach Key Finding
Oxo-Cyclooctene trans-5-oxocene Wacker oxidation of 1,5-cyclooctadiene followed by photoisomerization. nih.gov Axial isomer is more reactive but less stable than the equatorial isomer. nih.gov
Disila-Cyclooctene trans-Dioxasilacyclooctenes, Disila-cyclooctene nanoribbons Solution-phase synthesis nih.gov or On-surface synthesis on Au(111). nims.go.jpnih.gov On-surface synthesis provides a powerful method to overcome challenges of solution-phase chemistry. nims.go.jpnih.gov

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its functionalized derivatives, particularly the strained trans-isomers, presents several challenges. However, significant innovations have emerged to address these issues, enhancing efficiency, scalability, and sustainability.

Key Challenges:

Lack of Stereoselectivity: A primary hurdle in the synthesis of functionalized TCOs is controlling stereochemistry. Photoisomerization of a cis-cyclooctene precursor often yields a mixture of diastereomers (e.g., axial and equatorial), which can be difficult and costly to separate. nih.govresearchgate.net

Reactivity vs. Stability Trade-off: There is an inherent compromise between reactivity and stability. Highly strained and reactive TCOs, which are desirable for fast ligation chemistry, are often less stable and prone to degradation or isomerization. nih.govresearchgate.net The more reactive axial isomer of oxo-TCO, for instance, degrades significantly faster than its equatorial counterpart. nih.gov

Environmental Impact: Traditional chemical synthesis methods can be resource-intensive and generate significant waste. Growing environmental regulations add compliance costs and drive the need for greener processes. pmarketresearch.comdataintelo.com

Key Innovations:

Flow Photochemistry: A major advance in TCO synthesis is the development of closed-loop flow reactors for photoisomerization. In this setup, a solution of the cis-isomer is continuously pumped through tubing coiled around a UV lamp and then through a column containing a solid support. nih.gov This support, typically silver nitrate on silica gel (AgNO3/SiO2), selectively complexes with the trans-isomer product, removing it from the solution and driving the reaction equilibrium toward the desired product. nih.gov

Improved Solid-Phase Capture: To address issues with silver leaching from traditional supports during scale-up, an improved solid support, Ag(I) immobilized on tosic silica gel (TAg silica), was developed. This support allows for higher product loading, prevents silver contamination, and can be regenerated and reused over multiple runs, making the process more scalable and cost-effective. nih.gov

Diastereoselective Synthetic Routes: To overcome the poor selectivity of photoisomerization, new strategies that install functional groups in a stereocontrolled manner have been developed. These include oxidative desymmetrization techniques and the diastereoselective addition of nucleophiles to chiral precursors like trans-cyclooct-4-enone. nih.govresearchgate.net

On-Surface Synthesis: For complex structures like disila-cyclooctene derivatives that are difficult to make using traditional methods, on-surface synthesis on metallic substrates has emerged as a powerful innovation, enabling the construction of novel organosilicon nanostructures. nims.go.jpnih.gov

Green Chemistry Approaches: The field is moving toward more sustainable practices. This includes research into bio-based synthesis pathways using enzymatic catalysis to reduce reliance on petrochemicals and the development of advanced metathesis catalysts that can lower the energy consumption of production processes by up to 30%. pmarketresearch.com

Table 3: Summary of Challenges and Innovations in this compound Synthesis

Challenge Innovative Solution Description of Innovation
Poor Stereoselectivity Diastereoselective Synthesis Development of routes like oxidative desymmetrization or stereocontrolled nucleophilic additions to avoid the formation of hard-to-separate diastereomeric mixtures. nih.govresearchgate.net
Low Yields / Difficult Purification Flow Photochemistry A closed-loop reactor uses a solid support (e.g., AgNO3/SiO2) to selectively capture the trans-product, driving the reaction equilibrium and simplifying purification. nih.govnih.gov
Scalability & Catalyst Leaching Reusable Solid Supports (TAg Silica) An improved silver-functionalized silica gel prevents metal leaching, allows for higher loading, and can be regenerated and reused, facilitating large-scale synthesis. nih.gov
Reactivity vs. Stability Computationally Guided Design Designing molecules like dTCO based on computational studies to achieve a balance of high reactivity with improved stability and hydrophilicity. nih.govresearchgate.net
Synthetic Complexity (Heteroatoms) On-Surface Synthesis A novel method for building complex heteroatom-containing structures directly on a substrate, bypassing difficult solution-phase steps. nims.go.jpnih.gov
Environmental Impact & Cost Green Chemistry Focus on developing processes using enzymatic catalysis and energy-efficient metathesis catalysts to create more sustainable and economical production methods. pmarketresearch.com

Reactivity and Reaction Mechanisms of Cyclooctene

Strain-Induced Reactivity of Cyclooctene (B146475) Isomers

The reactivity of this compound is significantly influenced by the inherent strain within its eight-membered ring. This strain arises from the geometric constraints of the cyclic structure, which can lead to deviations from ideal bond angles and lengths. The two primary stereoisomers, cis-cyclooctene and trans-cyclooctene (B1233481), exhibit markedly different levels of ring strain, which in turn dictates their chemical behavior.

This compound can exist in various conformations, and the stability of these conformers plays a crucial role in the molecule's reactivity. For cis-cyclooctene, several conformations are possible, with the most stable being a ribbon-like structure. wikipedia.org Computational studies have identified multiple chiral conformations for cis-cyclooctene, with a total of 16 conformers resulting from ring-inversion processes. researchgate.netunits.it The predominant conformation of cis-cyclooctene exhibits poor overlap between the σ(C-αH) and π(C=C) orbitals, which disfavors allylic hydrogen abstraction and contributes to high selectivity in reactions like epoxidation. researchgate.netunits.it

Trans-cyclooctene, being the smallest stable trans-cycloalkene, is inherently more strained than its cis counterpart. wikipedia.orgnih.gov Its most stable conformation is a crown-like structure, which resembles the chair conformation of cyclohexane. nih.govnih.gov However, it can also adopt a higher-energy "half-chair" conformation. nih.govnih.gov The significant twisting of the double bond in the crown conformation results in a high-energy highest occupied molecular orbital (HOMO), contributing to its enhanced reactivity. nih.gov The energy difference between the crown and half-chair conformations is estimated to be between 5.6 and 5.9 kcal/mol. nih.gov Forcing the trans-cyclooctene ring into a more strained conformation, such as the half-chair, by fusing it with another ring system, can dramatically increase its reactivity. nih.govchemrxiv.org For instance, the axial isomer of a functionalized trans-cyclooctene is found to be more reactive than the equatorial isomer due to increased strain. nih.govresearchgate.net

The conformational differences between cis- and trans-cyclooctene directly impact their reactivity. Trans-cyclooctene is significantly more reactive in cycloaddition reactions due to the release of ring strain upon converting the sp²-hybridized carbons of the double bond to sp³-hybridized carbons in the product. researchgate.net

The substantial difference in ring strain between cis- and trans-cyclooctene isomers has a profound effect on their reaction kinetics. The strain energy of trans-cyclooctene is estimated to be 17.9 kcal/mol, which is considerably higher than that of cis-cyclooctene at 6.8 kcal/mol. researchgate.net This high level of strain in the trans isomer makes it a much more reactive dienophile.

This increased reactivity is particularly evident in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, where trans-cyclooctene reacts over 100,000 times faster than cis-cyclooctene. researchgate.net The relief of ring strain is a major driving force for this rapid reaction. wikipedia.orgwikipedia.org In general, for cycloalkenes, the reaction rate in IEDDA reactions increases with increasing ring strain. unimi.itrsc.org However, trans-cyclooctene exhibits a remarkably high reactivity that surpasses even more strained small-ring cycloalkenes like cyclopropene. nih.gov

Computational studies have been instrumental in understanding and predicting how conformational strain can be manipulated to enhance reactivity. By introducing a cis-fused cyclopropane (B1198618) ring to the trans-cyclooctene core, a highly strained "half-chair" conformation is enforced, leading to a 160-fold increase in reaction rate with 3,6-diphenyl-s-tetrazine compared to the parent trans-cyclooctene. nih.govnih.gov Similarly, a cis-dioxolane fused trans-cyclooctene (d-TCO) was designed to have a strained half-chair conformation, resulting in a 27-fold rate enhancement. nih.gov These findings underscore the direct and predictable relationship between ring strain and reaction kinetics in this compound systems.

Conformational Analysis and its Influence on Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation method that involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. frontiersin.orgunits.it Trans-cyclooctene (TCO) and its derivatives are highly effective dienophiles in these reactions, particularly with 1,2,4,5-tetrazines as the diene component. frontiersin.orgnih.gov This reaction is characterized by its exceptionally fast kinetics and the release of nitrogen gas as the only byproduct, making it irreversible. frontiersin.orgbroadpharm.com

The kinetics of the IEDDA reaction between this compound and tetrazine are remarkably fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. frontiersin.orgbroadpharm.com This high reactivity is a key reason for its widespread use in bioorthogonal chemistry. nih.gov The reaction is so rapid that it can be carried out at very low concentrations, which is advantageous for in vivo applications. nih.govbroadpharm.com

The primary factor driving these fast kinetics is the significant ring strain of trans-cyclooctene. researchgate.net The release of this strain upon reaction provides a substantial thermodynamic driving force. The reaction rate is also influenced by the electronic properties of both the dienophile and the diene. A smaller energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (this compound) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine) leads to a faster reaction. nih.govnih.gov

Several studies have quantified the reaction rates of various this compound derivatives with different tetrazines. For example, a water-soluble derivative of 3,6-dipyridyl-s-tetrazine reacts with a dioxolane-fused trans-cyclooctene (d-TCO) with a second-order rate constant of 366,000 M⁻¹s⁻¹ in water at 25 °C. nih.gov The reaction of a conformationally strained trans-cyclooctene (sTCO) with diphenyl-s-tetrazine derivatives can have rate constants up to 2.86 x 10⁵ M⁻¹s⁻¹ at 25 °C in water. thno.org

Table 1: Second-Order Rate Constants (k₂) for IEDDA Reactions of TCO Derivatives with Tetrazines

TCO Derivative Tetrazine Derivative Solvent Temperature (°C) k₂ (M⁻¹s⁻¹) Reference
Equatorial-substituted TCO 3,6-dipyridyl-s-tetrazine Aqueous media RT (22 ± 0.04) x 10³ nih.gov
Axial-substituted TCO 3,6-dipyridyl-s-tetrazine Aqueous media RT (80 ± 0.2) x 10³ nih.gov
d-TCO Water-soluble 3,6-dipyridyl-s-tetrazine Water 25 366,000 (± 15,000) nih.gov
sTCO Diphenyl-s-tetrazine derivative Water 25 up to 2.86 x 10⁵ thno.org
TCO-PEG₄ MeEVE-Tz DPBS 37 2750 nih.gov
TCO-PEG₄ Me4Pyr-Tz DPBS 37 2740 nih.gov
TCO-PEG₄ MeDHP-Tz DPBS 37 1820 nih.gov
TCO-PEG₄ MePh-Tz DPBS 37 990 nih.gov
TCO-PEG₄ DHP₂-Tz DPBS 37 6450 nih.gov

Note: RT = Room Temperature

While often described as a concerted [4+2] cycloaddition, the exact mechanism can be influenced by the specific reactants and may have some stepwise character. units.it The reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of the electron-rich dienophile (this compound) and the LUMO of the electron-poor diene (tetrazine) is key. units.itnih.gov

The reactivity of the this compound-tetrazine ligation can be fine-tuned by modifying the substituents on both reaction partners.

On the This compound (dienophile) , electron-donating groups (EDGs) increase the energy of the HOMO, which reduces the HOMO-LUMO energy gap with the tetrazine and accelerates the reaction. nih.govrsc.org Conversely, inductively electron-withdrawing groups, like the oxygens in d-TCO, can reduce the electron density of the alkene, which can be a strategy to improve stability, sometimes at a modest compromise in reactivity. nih.gov Stereochemistry also plays a role; for instance, the axial isomer of a functionalized TCO is about four times more reactive than the equatorial isomer due to increased strain. nih.gov Similarly, the syn-diastereomer of d-TCO is slightly more reactive than the anti-diastereomer. nih.govrsc.org

On the tetrazine (diene) , electron-withdrawing groups (EWGs) lower the energy of the LUMO, which also decreases the HOMO-LUMO gap and increases the reaction rate. nih.govresearchgate.netrsc.org However, there is often a trade-off between reactivity and stability, as highly reactive tetrazines with strong EWGs can be less stable under physiological conditions. rsc.org The position of the substituent on the tetrazine ring can also influence reactivity. nih.gov Computational studies have shown that the reactivities of substituted tetrazines often correlate with the electron-withdrawing ability of the substituents, as this lowers the LUMO energy and destabilizes the tetrazine, leading to smaller distortion energies in the transition state. researchgate.net

Mechanistic Pathways of IEDDA Cycloadditions

Oxidation Reactions of this compound

The oxidation of this compound can lead to a variety of products, with epoxides being of primary interest. The mechanisms and outcomes of these reactions are highly dependent on the reagents and conditions employed.

Epoxidation Mechanisms and Stereoselectivity

The epoxidation of this compound is a widely studied transformation due to the utility of the resulting epoxide, this compound oxide. acs.org The stereochemistry of the starting this compound isomer, cis or trans, plays a crucial role in the stereochemical outcome of the epoxidation.

cis-Cyclooctene: The epoxidation of cis-cyclooctene is a stereospecific reaction. nottingham.ac.uk For instance, when using a peroxy acid, the oxygen atom is delivered to one face of the double bond, resulting in the formation of cis-cyclooctene oxide. rsc.org This retention of stereochemistry is indicative of a concerted mechanism. nottingham.ac.uk Computational studies have explored the conformational space of cis-cyclooctene to understand its high epoxidation selectivity. researchgate.netunits.it The predominant conformation of cis-cyclooctene exhibits poor orbital overlap between the allylic C-H bonds and the π-system of the double bond, which disfavors side reactions like allylic hydrogen abstraction. researchgate.net

trans-Cyclooctene: trans-Cyclooctene is the smallest stable trans-cycloalkene and exists in a chiral, crown-like conformation. wikipedia.orgnih.gov Its epoxidation also proceeds with stereoselectivity. The reaction of trans-cyclooctene with oxidants like methyltrioxorhenium/H2O2 can lead to the formation of trans-epoxide. researchgate.net However, the reaction can be complicated by in situ isomerization to the more stable cis-olefin, leading to a mixture of trans and cis products. researchgate.net The stereochemistry of trans-cyclooctene derivatives has been a subject of significant investigation. acs.org The conversion of cis-cyclooctene to trans-cyclooctene can be achieved through a sequence involving epoxidation followed by reaction with triphenylphosphine (B44618). vaia.com

The choice of catalyst and oxidant significantly influences the reaction. For example, iron(III) tetrakispentafluorophenyl porphyrin catalyzes the epoxidation of this compound with hydrogen peroxide, where an iron(IV) π-radical cation is the active epoxidizing species. acs.orgnih.govresearchgate.netacs.org Manganese oxide nanoparticles have also been employed to catalyze this compound epoxidation using water as the oxygen source. acs.orgcaltech.edu

Table 1: Stereochemical Outcome of this compound Epoxidation

Starting Isomer Typical Reagent Product Stereochemistry
cis-Cyclooctene Peroxy acid cis-Cyclooctene oxide Retention
trans-Cyclooctene MTO/H₂O₂ trans-Cyclooctene oxide Retention (with potential isomerization)

Other Oxidative Transformations (e.g., Formation of Cyclooctenones, Cyclooctenols)

Besides epoxidation, the oxidation of this compound can yield other valuable products such as cyclooctenone and cyclooctenol. The product distribution is highly dependent on the reaction conditions and the catalytic system used.

For instance, the uncatalyzed liquid-phase oxidation of this compound with molecular oxygen can produce this compound oxide, cyclooctenone, and cyclooctyl hydroperoxide. acs.orgacs.orgresearchgate.net In some catalytic systems, such as those using certain manganese complexes, the oxidation can be tuned to favor the formation of cyclooctenone. ijcce.ac.ir The selective conversion of this compound to cyclooctanone (B32682) has also been achieved using iridium and rhodium complexes in the presence of hydrogen/oxygen mixtures. cdnsciencepub.com

The formation of these allylic oxidation products often occurs through a different mechanism than epoxidation, typically involving radical pathways and the abstraction of an allylic hydrogen atom. units.it However, even under radical autoxidation conditions, this compound shows a higher selectivity for epoxide formation compared to other cyclic alkenes. units.it

Table 2: Products of this compound Oxidation under Various Conditions

Catalyst/Reagent Major Products Reference
Molecular Oxygen (uncatalyzed) This compound oxide, Cyclooctenone, Cyclooctyl hydroperoxide acs.orgresearchgate.net
Iron(III) Tetrakispentafluorophenyl Porphyrin / H₂O₂ This compound oxide researchgate.net
Manganese Schiff Base Complex Cyclooctenone ijcce.ac.ir
Iridium/Rhodium Complexes / H₂/O₂ Cyclooctanone cdnsciencepub.com

Mechanistic Studies of Oxidative Processes

Extensive mechanistic studies have been conducted to elucidate the pathways of this compound oxidation. These studies often involve a combination of kinetic analysis, isotopic labeling, and computational modeling.

In the epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin, it has been proposed that the catalyst reacts with hydrogen peroxide to form an iron(III) hydroperoxide species. acs.orgresearchgate.net This intermediate can undergo both heterolytic and homolytic cleavage. researchgate.netacs.org The heterolytic cleavage leads to an iron(IV) π-radical cation, which is responsible for the epoxidation of this compound, while homolytic cleavage forms an iron(IV) oxo species that primarily leads to hydrogen peroxide decomposition. acs.orgnih.govresearchgate.netacs.org

Kinetic studies on the uncatalyzed oxidation of this compound with molecular oxygen suggest an autocatalytic process. acs.org The reaction kinetics of this compound epoxidation have also been investigated using micellar catalysis with ionic liquids containing tungstate, revealing a power-law kinetic model. uni-bayreuth.deresearchgate.net

Electrochemical methods have also provided insights into the oxidation mechanism. Studies using manganese oxide electrocatalysts have shown a first-order dependence on both this compound and water concentrations, with the rate-determining step being the initial electron transfer. acs.orgchinesechemsoc.org Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the conformational preferences of this compound and how they influence its reactivity and the high selectivity observed in epoxidation reactions. researchgate.net

Other Significant Reaction Pathways

Beyond oxidation, this compound participates in other important chemical transformations, including ring contraction and bromination reactions.

Ring Contraction Reactions (e.g., on Catalytic Surfaces)

While less common than oxidation, ring contraction of this compound can occur under specific catalytic conditions. For instance, on certain catalytic surfaces, this compound can undergo rearrangement to form products with a smaller ring, such as ethylcyclohexane. This type of reaction highlights the potential for skeletal rearrangements of cycloalkenes under heterogeneous catalysis, though specific details for this compound are not extensively documented in the provided context.

Bromination Reactions and Catalysis

The bromination of this compound can proceed through different mechanisms depending on the reaction conditions.

Electrophilic Addition: The reaction of this compound with bromine (Br₂) typically proceeds via an electrophilic addition mechanism. The alkene attacks the bromine molecule, forming a cyclic bromonium ion intermediate. masterorganicchemistry.com Subsequent backside attack by a bromide ion leads to the formation of a trans-dibromo product. masterorganicchemistry.com This "anti" addition is stereospecific.

Radical Allylic Bromination: When bromine is present in low concentrations, often generated in situ from N-bromosuccinimide (NBS), a radical chain mechanism can occur. This reaction, known as the Wohl-Ziegler reaction, favors substitution at the allylic position. libretexts.org The initiation step involves the homolytic cleavage of the Br-Br bond to form bromine radicals. libretexts.org A bromine radical then abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a bromine molecule to give the allylic bromide and regenerate a bromine radical, continuing the chain. libretexts.org For cis-cyclooctene, this reaction can lead to a single monobromination product due to the symmetry of the allylic positions.

Catalytic Bromination: Copper-catalyzed bromination of arenes has been studied, and the mechanism is thought to involve the generation of molecular bromine. beilstein-journals.org The bromination of this compound to yield trans-1,2-dibromocyclooctane under these conditions supports the hypothesis of molecular bromine formation. beilstein-journals.org Recently, trans-cyclooctene derivatives have been developed as scavengers to inhibit non-catalyzed background reactions during catalytic bromination, allowing for better control over selectivity. researchgate.netebi.ac.ukx-mol.netnih.gov

Hydrogenation Reactions

The hydrogenation of this compound to its saturated alkane counterpart, cyclooctane (B165968), is a fundamental reaction in organic chemistry, often employed as a benchmark for evaluating the efficacy of various catalytic systems. The reaction involves the addition of hydrogen (H₂) across the double bond of the this compound ring. This process requires a catalyst to break the strong H-H bond and facilitate the addition to the alkene.

The mechanism of catalytic hydrogenation, particularly with transition metal catalysts, is well-established. For homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]), the cycle typically involves the oxidative addition of hydrogen to the metal center, coordination of the this compound molecule, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the resulting cyclooctane, which regenerates the catalyst. wiley-vch.de For heterogeneous catalysts, the reaction occurs on the surface of the metal particles, where hydrogen molecules dissociate into adsorbed hydrogen atoms that subsequently add to the adsorbed alkene.

A variety of catalysts have been shown to be effective for the hydrogenation of this compound under different conditions. Palladium-based catalysts, particularly palladium on alumina (B75360) (Pd/Al₂O₃), are commonly used for selective hydrogenations. google.com Research has also explored palladium complexes with N-heterocyclic carbene (NHC) ligands, which have shown good catalytic performance under mild conditions (room temperature, 0.1 MPa H₂). unifr.ch Platinum nanoparticles supported on materials like silica (B1680970) have also been studied, where the catalytic activity is primarily attributed to the Pt particles rather than surface complexes. researchgate.net Beyond noble metals, metal-free systems, such as graphene derived from alginate pyrolysis, have demonstrated the ability to catalyze the hydrogenation of this compound. researchgate.net

Recent research has focused on enhancing catalyst performance and selectivity. Spillover hydrogenation, a phenomenon where activated hydrogen atoms migrate from a metal particle to a support material, has been demonstrated with catalysts like Zn-ZIFs@Pt@Zn-ZIFs, providing an alternative pathway for the reaction. researchgate.net The confinement of metal nanoparticles within supports like zeolites or metal-organic frameworks (MOFs) can influence catalytic activity and protect the catalyst from deactivation. rsc.org For instance, encapsulating palladium nanoparticles within a ZIF-8 shell rendered the catalyst inactive for this compound hydrogenation, demonstrating the importance of accessibility to the active sites. rsc.org

Catalyst SystemSubstrateReaction ConditionsKey FindingsReference
Abnormal N-Heterocyclic Carbene Palladium ComplexesThis compound30°C, 0.1 MPa H₂, various solvents (e.g., EtOH, THF)Demonstrated good catalytic performance, with activity influenced by the carbene bonding mode and solvent polarity. unifr.ch
Zn-ZIFs@Pt@Zn-ZIFsThis compound80°C, 120 minShowcased hydrogenation via hydrogen spillover mechanism, with catalytic activity dependent on the shell thickness of the MOF. researchgate.net
Wilkinson's Catalyst ([RhCl(PPh₃)₃])This compoundHomogeneous conditionsA classic homogeneous catalyst operating via a well-studied hydride route mechanism. wiley-vch.de
Graphene (from alginate pyrolysis)This compoundNot specifiedEffective as a metal-free catalyst for the hydrogenation reaction. researchgate.net
Pt Nanoparticles on Silica (Pt/SiO₂)This compoundNot specifiedCatalytic activity confirmed to originate from Pt nanoparticles, not surface complexes. researchgate.net

Click-to-Release Mechanisms from TCOs

The "click-to-release" strategy utilizing trans-cyclooctene (TCO) derivatives represents a significant advancement in bioorthogonal chemistry, enabling the controlled release of therapeutic agents or molecular probes in biological systems. nih.govresearchgate.net This mechanism is predicated on the Strain-Promoted Inverse-Electron-Demand Diels-Alder (SPIEDAC) reaction between a strained TCO and an electron-deficient 1,2,4,5-tetrazine (B1199680) (Tz). tcichemicals.comunipd.it This reaction is exceptionally fast and selective, proceeding readily under physiological conditions without the need for a catalyst. acs.org

The core of the release mechanism lies not in the initial cycloaddition but in the subsequent, spontaneous fragmentation of the resulting Diels-Alder adduct. nih.govresearchgate.net For release to occur, the TCO molecule is functionalized at an allylic position with a self-immolative linker connected to a cargo molecule (e.g., a drug). nih.gov Upon reaction with a tetrazine, a highly unstable 4,5-dihydropyridazine intermediate is formed. This intermediate rapidly tautomerizes to a more stable 1,4-dihydropyridazine. nih.govnih.gov It is this tautomer that undergoes a rapid electronic cascade, leading to the elimination of the linker and the liberation of the attached cargo molecule. nih.govresearchgate.net The byproducts of this reaction are typically nitrogen gas and a pyridazine (B1198779) derivative, which are generally biocompatible. acs.org

The efficiency and kinetics of the release are highly dependent on the structure of both the TCO and the tetrazine. Research has shown that electron-donating groups on the tetrazine can increase the efficiency of the elimination reaction but may decrease the rate of the initial click reaction. researchgate.net Conversely, highly reactive TCOs can accelerate the cycloaddition step. nih.govchemrxiv.org Mechanistic studies have been crucial in optimizing these systems, identifying factors that govern the formation of the releasing tautomer and avoiding non-productive pathways. acs.orgnih.govnih.gov This has led to the development of novel TCO linkers, such as iTCO, which are equipped with intramolecular directing groups to ensure exceptionally efficient release regardless of the tetrazine's reactivity. chemrxiv.org

This technology has been successfully applied to release a variety of payloads, including amines from carbamate (B1207046) linkers, as well as alcohols, ethers, and carboxylic acids from corresponding linkers. nih.govnih.govcam.ac.uk A notable application is in antibody-drug conjugates (ADCs), where a TCO-linked drug is attached to an antibody. nih.gov The ADC can circulate in the body and accumulate at a tumor site, and a systemically administered tetrazine trigger then initiates the localized release of the potent drug, enhancing therapeutic efficacy while minimizing systemic toxicity. researchgate.netnih.gov

TCO-Linker-Payload SystemTetrazine TriggerReleased Molecule TypeKey Mechanistic Finding / ApplicationReference
TCO-Allylic CarbamateVarious TetrazinesAmineRelease is governed by the formation of a rapidly eliminating 1,4-dihydropyridazine tautomer. nih.gov
TCO-Allylic EtherVarious TetrazinesEther/AlcoholDemonstrated that TCO-ethers can be cleaved as efficiently as carbamates, expanding the scope of releasable molecules. nih.gov
Antibody-TCO-MMAETetrazine ActivatorAmine (Monomethyl auristatin E)Demonstrated potent antitumour activity in mouse models via chemically triggered drug release from a non-internalizing ADC. nih.gov
TCO-Carbamate Benzyl Ether-Coumarin/TriclosanVarious TetrazinesAlcoholDeveloped a self-immolative linker for the rapid release of alcohol-containing molecules under physiological conditions. nih.gov
TCO-Ketoprofen EsterTetrazine ActivatorCarboxylic AcidShowcased the release of a carboxylic acid-containing anti-inflammatory drug with fast kinetics. cam.ac.uk
iTCO-PNP CarbonateHighly Reactive TetrazinesAmine (from carbamate)Introduced an intramolecular tautomerization-directing group on the TCO to achieve near-instantaneous and quantitative release. chemrxiv.org

Computational Chemistry and Theoretical Studies of Cyclooctene

Quantum Chemical Characterization of Cyclooctene (B146475) Isomers and Conformers

Quantum chemical calculations are pivotal in characterizing the various forms of this compound. These methods allow for a detailed examination of the molecule's electronic structure, geometry, and energy.

DFT and Ab Initio Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the structures and energies of this compound's isomers and conformers. researchgate.netatlantis-press.com These calculations aim to find the lowest energy arrangement of atoms, known as the optimized geometry, and to determine the relative stabilities of different forms. researchgate.netatlantis-press.comarxiv.org

Isomer Stability: Computational studies have been performed on various isomers of the C8H14 system. researchgate.netatlantis-press.com Using methods like Hartree-Fock (HF), DFT, and Møller–Plesset perturbation theory (MP2) with basis sets such as 6-31G* and 6-311G*, researchers have been able to calculate the total energies and relative energies of these isomers. researchgate.netatlantis-press.com For instance, a study of fifteen this compound isomers found that bicyclo[3.2.1]octane is the most stable, while 1,1-dimethylbicyclopropane is the least stable. researchgate.netatlantis-press.com Such studies often find that cis-configurational isomers of fused bicyclic rings are more stable than their trans counterparts. researchgate.net

Conformational Analysis: For (Z)-cyclooctene, computational explorations have identified multiple conformations. acs.org One study identified four primary chiral conformations, leading to a total of 16 conformers when considering enantiomeric forms and ring-inversion processes. acs.orgresearchgate.net The most stable conformation, often denoted as 'A', possesses a structure where four carbon atoms (C−C=C−C) lie in a plane with the other four carbons positioned above this plane. acs.org Other conformations, such as 'B', 'C', and 'D', represent different spatial arrangements with varying dihedral angles. acs.org The relative energy ordering of these conformations has been established as A < B < D < C. acs.org The cis-isomer of this compound is calculated to be significantly more stable than the trans-isomer, with a reported energy difference of 9.4 kcal/mol. researchgate.net

Below is a data table summarizing the relative energies of the four main conformers of (Z)-cyclooctene, as determined by computational methods. acs.org

ConformerRelative Energy (kcal/mol)
A0.00
B0.83
D1.83
C2.50

This table is based on ZPE-corrected single-point values. acs.org

Analysis of Strain Energy and Pyramidalization

The reactivity of cyclic olefins like this compound is intrinsically linked to their ring strain. acs.org Computational methods allow for the quantification and analysis of this strain.

Strain Energy: The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free analogue. nih.gov For trans-cyclooctene (B1233481), the total strain energy has been calculated to be around 17.4 kcal mol⁻¹, which is higher than that of cyclooctyne (B158145) (13.7 kcal mol⁻¹). nih.gov Interestingly, increasing the rigidity of the macrocycle, for example by cyclopropyl (B3062369) fusion to create trans-bicyclo[6.1.0]nonene, only slightly increases the total strain energy to 18.9 kcal mol⁻¹ but significantly enhances reactivity. nih.gov This highlights that the distribution of strain is as important as the total strain energy. nih.gov

Pyramidalization: Pyramidalization refers to the out-of-plane bending of substituents around a double bond. acs.org This geometric distortion is a key factor in the reactivity of strained olefins. acs.org In the case of trans-cyclooctene, which is already deformed, it interacts strongly with metals to relieve strain without undergoing substantial, energy-costly reorganizations. acs.orgfigshare.com The interaction with a metal facilitates rehybridization of the olefinic carbons, leading to C=C bond elongation and further pyramidalization, which ultimately relieves strain. acs.orgacs.org

A comparison of strain energies and their distribution in this compound and a related strained molecule is presented in the table below. nih.gov

MoleculeTotal Strain Energy (kcal/mol)Strain in Alkene (kcal/mol)
trans-Cyclooctene17.47.2
trans-Bicyclo[6.1.0]nonene18.99.3

Potential Energy Surfaces for Conformational Interconversion

The various conformations of this compound are not static but can interconvert. The pathways and energy barriers for these transformations are described by the potential energy surface (PES). acs.orgresearchgate.net

Interconversion Pathways: Computational studies have characterized the PES for the interconversion of (Z)-cyclooctene conformers through intrinsic reaction coordinate (IRC) analyses. acs.orgresearchgate.net These analyses reveal the minimum energy paths connecting the different conformations. acs.org For example, the interconversion between the four main conformers (A, B, C, and D) occurs via internal C−C rotations, with conformation A acting as a central hub connecting to the others. acs.org

Energy Barriers: The transition from one conformation to another requires surmounting an energy barrier. researchgate.net The heights of these barriers determine the rates of interconversion. By mapping the PES, the transition state structures and their corresponding energies can be calculated, providing a complete picture of the conformational dynamics. acs.orgresearchgate.net The study of these surfaces is crucial for understanding how conformational changes can influence the selectivity of reactions involving this compound. researchgate.net

Modeling Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for predicting their rates and outcomes. nih.gov

Elucidating Transition States and Reaction Pathways

Understanding a chemical reaction requires identifying the transition states (TS), which are the high-energy structures that connect reactants to products. numberanalytics.comnumberanalytics.com

Reaction Profiles: The study of reaction mechanisms often involves computing the geometries and energies of reactants, intermediates, products, and transition states to construct a comprehensive reaction profile. nih.gov This profile allows for the application of transition state theory to translate energy barriers into reaction rates. nih.gov Computational methods like DFT are widely used to locate transition state geometries and calculate their energies. numberanalytics.comnumberanalytics.com

Cycloaddition Reactions: The Diels-Alder reaction between trans-cyclooctenes and tetrazines is a key bioorthogonal reaction whose mechanism has been extensively studied computationally. DFT calculations have been used to model the transition states and rationalize the high reactivity, which is attributed to the strain in the trans-cyclooctene ring. nih.gov For example, transition state calculations for the reaction of a conformationally strained dioxolane-fused trans-cyclooctene (d-TCO) with 3,6-diphenyl-s-tetrazine predicted a significant rate enhancement compared to the parent trans-cyclooctene, a prediction that was subsequently confirmed by experiments. nih.gov

Cyclopropanation Reactions: The mechanism of cyclopropanation of this compound by an iron complex, [Fe(η⁵-C₅H₅)(CO)₂CH₂SPh₂]BF₄, has been investigated through kinetic studies and is consistent with a two-step mechanism. acs.org This involves a reversible dissociation of Ph₂S followed by the competitive capture of the resulting methyleneiron complex by this compound to form bicyclo[6.1.0]nonane. acs.org

Predicting Reactivity and Selectivity

Computational models can predict how reactive a molecule will be in a given reaction and which products will be formed preferentially. nih.gov

Reactivity Prediction: Computational models have been developed to predict the absolute reaction rates of trans-cyclooctene with various tetrazines. nih.gov By correlating experimental rate constants with DFT-calculated energy barriers (ΔE‡), a formula can be derived to estimate second-order rate constants. nih.gov The reactivity of strained dienophiles like trans-cyclooctene is much higher than their unstrained counterparts because they are pre-distorted towards the geometry of the Diels-Alder transition state. acs.org

Selectivity Prediction: Computational chemistry can explain and predict the selectivity of reactions. For instance, the high epoxidation selectivity observed for (Z)-cyclooctene is rationalized by a poor σ(C-αH)-π(C=C) orbital overlap in its most stable conformation. acs.orgresearchgate.net This disfavors the abstraction of an allylic hydrogen atom by radical species, thus suppressing the formation of undesired allylic byproducts. acs.orgresearchgate.net In the oxidation of olefins by manganese(IV)-oxo complexes, DFT computations have shown that the chemoselectivity between epoxidation and allylic C-H bond cleavage is controlled by both the coordination environment of the Mn=O unit and the bond dissociation free energies of the olefin's allylic C-H bonds. rsc.org For this compound, these reactions predominantly yield the epoxide product. rsc.org

The table below shows a comparison of experimental and computationally predicted rate enhancements for a strained trans-cyclooctene derivative. nih.gov

ReactionExperimental ΔΔG‡ (kcal/mol)Predicted ΔΔG‡ (kcal/mol)
s-TCO + 3,6-diphenyl-s-tetrazine3.03.34
d-TCO + diphenyl-s-tetrazine2.02.8

Topological Indices and Structural Properties

Computational and theoretical chemistry provide powerful tools for investigating the intrinsic properties of molecules like this compound. These studies offer deep insights into the relationships between a molecule's two-dimensional graph representation and its three-dimensional structure, as well as its physicochemical properties. This section details the findings from theoretical studies on this compound, focusing on its topological indices and structural characteristics.

Topological Indices

Topological indices are numerical descriptors derived from the molecular graph of a compound. They are used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies to predict various properties of molecules. nih.gov These descriptors are calculated based on the connectivity of atoms within the molecule, providing a mathematical representation of its topology. semanticscholar.org For this compound and related structures, several topological indices have been calculated to correlate with their physicochemical characteristics. nih.govfrontiersin.org

Research has established general formulas for indices like the modified reduced neighborhood first and second Zagreb indices for the molecular graphs of cycloalkenes. biointerfaceresearch.com Studies on cyclooctane (B165968) chains, which are related structures, have also explored a variety of descriptors, including the atom-bond connectivity (ABC) index, geometric-arithmetic (GA) index, and the forgotten (F) index, highlighting their utility in QSPR and QSAR. nih.gov

Specific values for certain topological indices of the this compound molecule have been computed in the literature.

Topological IndexSymbolValueReference
Reduced Neighborhood First Zagreb IndexRNM1206 biointerfaceresearch.com
Reduced Neighborhood Second Zagreb IndexRNM21042 biointerfaceresearch.com
Hub Zagreb EnergyHZ(G)1410.5149 pphmjopenaccess.com

Structural Properties

Computational methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to analyze the structural properties of this compound and its isomers. researchgate.netnih.gov These studies determine optimized geometries, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

This compound is characterized by significant ring strain, which influences its conformation and reactivity. fiveable.me The eight-membered ring is flexible, allowing it to adopt various conformations. fiveable.me The trans-cyclooctene (TCO) isomer is noted for its high reactivity, which is attributed to its strained 'crown' and 'half-chair' conformations. nih.gov Computational studies have found that the crown conformation of TCO is the most stable. nih.gov In contrast, cis-cyclooctene is generally more stable than the trans isomer because the puckering of the larger ring size helps to relieve the strain introduced by the cis double bond. fiveable.me

Detailed computational assessments have been performed on fifteen different isomers of C8H14. These analyses, using methods like HF, DFT, and MP2 with 6-31G* and 6-311G* basis sets, provide precise geometrical parameters that help to distinguish between the various structural, configurational, and conformational isomers. researchgate.net The calculated parameters substantiate the relative stabilities and enthalpies of formation for each isomer. researchgate.net

Below is a table showcasing representative computed structural data for one of the stable C8H14 isomers, bicyclo[2.2.2]octane, as determined by computational analysis. researchgate.net

Parameter TypeAtoms InvolvedValue
Bond Length (Å)C1-C21.55
Bond Length (Å)C2-C31.55
Bond Length (Å)C1-C71.54
Bond Angle (°)C8-C1-C2109.19
Bond Angle (°)C1-C2-C3109.67
Bond Angle (°)C1-C8-C7109.67
Dihedral Angle (°)C1-C2-C3-C4-3.78
Dihedral Angle (°)C1-C7-C6-C4-0.00
Dihedral Angle (°)C1-C8-C7-C4-3.78

Polymerization of Cyclooctene: Ring Opening Metathesis Polymerization Romp

Fundamental Aspects of Cyclooctene (B146475) ROMP

The living nature of ROMP, when controlled, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). nih.govacs.org This control is achieved when the rate of polymer chain initiation is faster than or equal to the rate of chain propagation, and when secondary metathesis reactions are suppressed. nih.gov

A variety of catalysts have been developed for ROMP, with ruthenium-based complexes, particularly Grubbs catalysts (first, second, and third generation), being frequently used due to their high activity and tolerance to a wide range of functional groups. nih.govacs.orgnist.gov Schrock's molybdenum and tungsten-based catalysts are also employed, though they are often more sensitive to air and moisture. mdpi.com

The choice of catalyst and reaction conditions significantly impacts the polymerization. For instance, the ROMP of trans-cyclooctene (B1233481), which has a high ring strain (16.7 kcal/mol), can be polymerized in a living fashion using the first-generation Grubbs catalyst (G1) in the presence of an additive like triphenylphosphine (B44618) (PPh₃) in a solvent like tetrahydrofuran (B95107) (THF). nih.govnist.govacs.org These conditions are necessary to minimize secondary metathesis reactions that can lead to broader polydispersity. nih.govacs.org In contrast, the less-strained cis-cyclooctene (7.4 kcal/mol) is more challenging to polymerize in a controlled manner due to competing secondary metathesis. nih.gov

Polymerization of substituted cis-cyclooctenes with highly active second (G2) and third (G3) generation Grubbs catalysts is often performed at high monomer concentrations (~2 mol/L) or in bulk to achieve high conversion. nih.govnist.gov Other systems, such as in-situ prepared catalysts from [RuCl₂(p-cymene)]₂, imidazolinium chlorides, and a base, have also been shown to effectively catalyze the ROMP of this compound at elevated temperatures. rsc.org

Table 1: Selected Catalysts and Conditions for this compound ROMP

Catalyst/System Monomer Conditions Outcome Reference
Grubbs 1st Gen (G1) / PPh₃ trans-Cyclooctene THF, Room Temp Narrowly dispersed polythis compound nih.govacs.org
Grubbs 2nd Gen (G2) 3-Alkyl-cis-cyclooctenes High concentration (~2M) or bulk, 1-20h High conversion, stereo- and regioregular polymers nih.govnist.gov
Grubbs 3rd Gen (G3) 1-Butyl-trans-cyclooctene THF, Room Temp, 1 min Rapid, regioregular polymerization nih.gov
WCl₆ / Sn(CH₃)₄ cis-Cyclooctene Bulk, 40-160°C High molecular weight polyoctenamer and low molecular weight cyclic oligomers tandfonline.com
[RuCl₂(p-cymene)]₂ / Imidazolinium chloride / Base cis-Cyclooctene Chlorobenzene, 80°C, 20 min Quantitative polymerization rsc.org

The widely accepted mechanism for olefin metathesis, including ROMP, is the Chauvin mechanism, proposed by Yves Chauvin, who was a co-recipient of the 2005 Nobel Prize in Chemistry for this work. numberanalytics.comwikipedia.org This mechanism involves a metal-carbene (or metal-alkylidene) complex as the active catalytic species. acs.orgnumberanalytics.com

The process begins with the coordination of the cyclic olefin's double bond to the metal-carbene catalyst. numberanalytics.com This is followed by a [2+2] cycloaddition reaction between the olefin and the metal-carbene, forming a highly unstable metallacyclobutane intermediate. acs.orgwikipedia.orgresearchgate.net This intermediate then undergoes a cycloreversion (or retro-[2+2] cycloaddition) to open the ring and form a new, elongated metal-carbene and a new olefin. acs.orgnumberanalytics.com This new metal-carbene then continues the cycle by reacting with another monomer molecule, propagating the polymer chain. acs.org

Catalysts and Polymerization Conditions (e.g., Ruthenium-based catalysts)

Synthesis of Polycyclooctenes and Polyalkenamers

The ROMP of this compound yields polyoctenamer, a linear polymer containing one double bond per repeating unit. tandfonline.comgoogle.com The properties of the resulting polymer can be tuned through the choice of this compound isomer (cis or trans) and reaction conditions. For example, the living ROMP of trans-cyclooctene can produce narrowly dispersed polythis compound, which can then be hydrogenated to yield linear, high-density polyethylene (B3416737) with a high melting temperature (139 °C). nih.govacs.org

Polyalkenamers, a broader class of polymers that includes polyoctenamer, are synthesized through the ROMP of various cycloalkenes. google.com The synthesis of epoxy-telechelic polyalkenamers has been achieved through the ROMP of 3-ethylthis compound using a functionalized chain transfer agent (CTA). rsc.orgrsc.org This method allows for the introduction of specific end-groups onto the polymer chains. Similarly, imidazole (B134444) end-functionalized polycyclooctenes have been prepared using a two-step process involving ROMP in the presence of a CTA followed by a post-polymerization modification. daneshyari.com

Functionalized this compound Monomers in ROMP

The use of functionalized this compound monomers in ROMP allows for the synthesis of polymers with tailored properties and functionalities. tandfonline.com The functional group tolerance of modern ruthenium catalysts enables the direct polymerization of monomers bearing a wide variety of substituents. nih.govacs.org

This compound can be copolymerized with other cyclic olefins to create materials with a combination of properties. Norbornene is a common comonomer due to its high ring strain, which makes it very active in ROMP. mdpi.com Diblock, multiblock, and random copolymers of this compound and fluorinated norbornenes have been synthesized using various ROMP techniques. mdpi.com The synthesis of alternating copolymers of norbornene and this compound has been achieved using ruthenium catalysts with unsymmetrical N-heterocyclic carbene (NHC) ligands, reaching up to 98% alternating diads. mdpi.com

Copolymerization of this compound with functionalized norbornene derivatives, such as those containing ester or carboxylic acid groups, has also been demonstrated. tandfonline.com Furthermore, diblock and triblock copolymers have been synthesized by the sequential ROMP of 3-ferrocenyl substituted this compound with norbornene and other derivatives. x-mol.com There are also reports on the alternating ROMP of oxanorbornadiene dicarboxylate and 2,3-dihydrofuran. x-mol.com

Table 2: Examples of this compound Copolymers via ROMP

Comonomers Catalyst Type Copolymer Structure Reference
This compound, Fluorinated Norbornenes Grubbs' Catalysts (G1-G3) Diblock, Multiblock, Random mdpi.com
This compound, Norbornene Unsymmetrical Ru-NHC Alternating mdpi.com
This compound, Trifluoromethylphenyl-ester-functionalized Norbornene Grubbs' 2nd Gen (G2) Random tandfonline.com
3-Ferrocenyl-cyclooctene, Norbornene, N-methylnorbornene-5,6-dicarboximide Not specified Diblock, Triblock x-mol.com
Polylactide-grafted Norbornene, Polycaprolactone-grafted this compound Not specified Bottlebrush acs.org

The placement of substituents on the this compound ring can direct the regiochemistry of the resulting polymer. ROMP of 3-substituted cis-cyclooctenes using G2 or G3 catalysts can produce polyalkenamers with remarkably high head-to-tail regioregularity and high trans-vinylene content. nih.govacs.org The degree of selectivity often increases with the size of the substituent. nih.govacs.org

The polymerization of substituted trans-cyclooctenes has also been investigated to create regioregular polymers. nih.govfigshare.com For example, the ROMP of 1-butyl-trans-cyclooctene with G3 yielded a regioregular polymer. nih.govnist.gov In contrast, 3-butyl-trans-cyclooctene did not polymerize in a regioregular fashion, likely because the butyl group's position allows for multiple monomer addition modes (head-to-tail, head-to-head, and tail-to-tail). nih.gov Subsequent hydrogenation of these regioregular polyalkenamers can produce high-precision, short-chain branched polyethylene. nih.govnist.gov However, achieving narrow molar mass distributions in these systems can be challenging, as the nature of the propagating alkylidene can be non-uniform during the reaction, leading to broadened dispersity. nih.govfigshare.comnist.gov

Copolymers with Other Cyclic Olefins (e.g., Norbornene, Dihydrofuran)

Chemically Recyclable Polymers from this compound Derivatives

The development of chemically recyclable polymers is a critical step towards creating a circular economy for plastics. While polymers produced via Ring-Opening Metathesis Polymerization (ROMP) have shown promise, many, including standard poly(this compound), are not readily depolymerizable back to their monomers. nih.gov This resistance to depolymerization is largely attributed to the moderate to high ring strain energy (RSE) of the parent monomer; for instance, the RSE of cis-cyclooctene is 8.2 kcal/mol, which thermodynamically hinders the reverse, ring-closing metathesis reaction. nih.govkinampark.comacs.orgethz.ch

To overcome this challenge, recent research has focused on designing novel this compound derivatives that, upon polymerization, yield polymers capable of efficient, catalyzed depolymerization under mild conditions. nih.gov This strategy allows for the creation of materials with the robust properties of polyolefins, such as thermal and hydrolytic stability, while enabling a closed-loop life cycle. nih.govspringernature.com

A primary and successful strategy involves the synthesis of fused-ring this compound monomers. nih.gov By installing an additional ring structure onto the this compound backbone, it is possible to significantly alter the monomer's RSE, thereby making the corresponding polymer chemically recyclable. kinampark.com

Research Findings: Fused-Ring Monomers

A significant breakthrough involves fusing a trans-cyclobutane ring to the 5 and 6 positions of the this compound monomer. kinampark.comnih.gov This structural modification reduces the RSE of the monomer from 8.2 kcal/mol (unsubstituted this compound) to 4.9 kcal/mol. kinampark.comnih.govrsc.org This lower RSE is comparable to that of cyclopentene (B43876) (5.2 kcal/mol), a monomer known to produce a depolymerizable polymer. acs.orgethz.ch The resulting polymers, based on trans-cyclobutane-fused this compound (tCBCO), exhibit excellent thermal stability with decomposition temperatures exceeding 370 °C, yet can be efficiently depolymerized. kinampark.comnih.gov

The depolymerization is typically triggered by a metathesis catalyst, such as Grubbs' second-generation catalyst (G2), in a dilute solution. kinampark.comrsc.org For example, heating a solution of the polymer in chloroform (B151607) at 50 °C with 1 mol% of G2 catalyst can lead to monomer recovery rates as high as 94-98%. kinampark.comrsc.org

A key advantage of this fused-ring approach is its versatility. A broad range of functional groups can be incorporated into the monomer structure, allowing for the synthesis of chemically recyclable materials with tunable properties, from elastomers to rigid plastics. kinampark.comnih.govrsc.org Research has demonstrated that by functionalizing the tCBCO monomer, the glass transition temperature (Tg) of the resulting polymer can be controlled over a wide range, from -30 °C to 100 °C. springernature.comrsc.org

Table 1: Ring Strain Energy (RSE) of Cycloalkenes and Fused-Ring Derivatives This table compares the calculated RSE of standard cycloalkenes with the modified RSE of fused-ring this compound derivatives, illustrating the key factor enabling depolymerization.

Monomer Calculated RSE (kcal/mol) Depolymerizable Polymer?
Cyclohexene 2.5 nih.gov No (Difficult to polymerize via ROMP) kinampark.com
Cyclopentene 5.2 acs.orgethz.ch Yes acs.org
cis-Cyclooctene 8.2 kinampark.comethz.chnih.gov No kinampark.comacs.org
trans-Cyclobutane-fused this compound (tCBCO) 4.9 kinampark.comnih.govrsc.org Yes kinampark.comnih.gov

Alternative Approaches and Findings

While lowering RSE is a primary strategy, other factors can also facilitate chemical recyclability. Researchers have developed high molar mass polyoxazolidinones by ROMP of oxazolidinone-fused cyclooctenes. nsf.gov These polymers are also chemically recyclable back to their monomers. nsf.gov Interestingly, the calculated RSE for these monomers (7.2–8.2 kcal/mol) is higher than that of standard this compound. nsf.gov This suggests that the conformational restriction imposed by the fused oxazolidinone ring is another critical factor that facilitates depolymerization, indicating that RSE is not the sole determinant of recyclability. nsf.gov

Another innovative strategy is the "Functional Group Transformation" (FGT) approach. nih.gov This method involves the ROMP of a this compound derivative, followed by a chemical modification of the resulting polymer's side chains. This transformation converts the polymer into a new structure that is more amenable to depolymerization. This technique can enhance the recyclability of moderately depolymerizable polymers or enable the recycling of polymers that are otherwise difficult to depolymerize. nih.gov

Table 2: Properties of Recyclable Polymers from this compound Derivatives This table summarizes the properties of polymers synthesized from various functionalized and fused-ring this compound monomers.

Polymer System Monomer Catalyst for Depolymerization Monomer Recovery Glass Transition Temp. (Tg) Decomposition Temp. (TGA, 5% mass loss)
Fused-Ring Polyolefin trans-Cyclobutane-fused this compound (tCBCO) Grubbs' Catalyst G2 kinampark.com 94-98% rsc.org -30 °C to 100 °C (tunable) springernature.comrsc.org >370 °C kinampark.comnih.gov

These research findings highlight a significant advancement in sustainable polymer chemistry. By strategically modifying the this compound monomer, it is possible to create a new class of high-performance materials that combine the durability of traditional plastics with the crucial end-of-life option of chemical recycling. nih.gov This approach provides a promising pathway to the circular use of materials, addressing key challenges in plastics sustainability. kinampark.comnih.gov

Cyclooctene in Bioorthogonal Chemistry Research

Development of trans-Cyclooctene (B1233481) (TCO) as a Bioorthogonal Reagent

The emergence of trans-cyclooctene (TCO) as a powerful tool in bioorthogonal chemistry stems from its exceptional reactivity as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine partners. uantwerpen.benih.gov This reaction is noted for its rapid kinetics, high specificity, and the fact that it can proceed within complex biological systems without interfering with native processes. nih.govresearchgate.net The concept of "bioorthogonal chemistry" refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net

Initially synthesized in 1950, TCO's potential as a bioorthogonal reagent was unlocked much later. nih.gov The high ring strain of the trans double bond within the eight-membered ring is the primary driver of its high reactivity. nih.govrsc.org This strain is significantly higher than in its cis-cyclooctene counterpart, leading to a tremendous difference in reaction rates with tetrazines. rsc.org The development of a photochemical flow method for producing functionalized TCOs made these reagents more accessible for bioorthogonal labeling applications. nih.gov Researchers have since developed a variety of TCO derivatives to enhance properties like reactivity, stability, and hydrophilicity, broadening their applicability in biomedical research. uantwerpen.benih.gov These applications range from the precise labeling of biomolecules to pretargeted nuclear imaging and targeted cancer therapy. uantwerpen.benih.govresearchgate.net

Strategies for Enhancing TCO Reactivity and Stability

A key challenge in the application of TCO is balancing its reactivity with its stability; highly reactive derivatives can be prone to isomerization to the unreactive cis-isomer or other degradation pathways. uantwerpen.bechemrxiv.orgresearchgate.net Consequently, significant research has focused on strategies to modulate these two critical properties.

To accelerate the kinetics of the IEDDA reaction, a primary strategy has been to increase the ring strain of the TCO core. chemrxiv.org This approach is based on the principle that raising the energy of the ground state of the dienophile will lower the activation energy of the cycloaddition reaction. rsc.org

Several highly reactive, or "strained," TCO (sTCO) derivatives have been designed through computational guidance and synthetic chemistry. rsc.orgnih.gov A notable strategy involves the cis-fusion of a cyclopropane (B1198618) ring to the TCO scaffold. rsc.orgchemrxiv.org This fusion forces the TCO ring into a highly strained "half-chair" conformation, significantly accelerating the reaction with tetrazines. chemrxiv.org For example, a cyclopropane-fused TCO was found to react 160 times faster than the original TCO. rsc.org

Another successful design is the cis-dioxolane-fused TCO (d-TCO). nih.govnih.gov These derivatives exhibit excellent reactivity, with some variants reaching second-order rate constants of up to 366,000 M⁻¹s⁻¹ in water. nih.govacs.org The d-TCO scaffold not only increases reaction speed but also enhances aqueous solubility and stability compared to other strained TCOs. nih.govacs.org Further studies have shown that the stereochemistry of substituents on the TCO ring also plays a crucial role, with axial isomers often displaying significantly higher reactivity than their equatorial counterparts. nih.govnih.gov For instance, the axial diastereomer of 5-hydroxy-trans-cyclooctene is considerably more reactive than the equatorial version. nih.gov

TCO DerivativeReactantSecond-Order Rate Constant (k₂)NotesReference
Axial 5-hydroxy-TCODipyridyl-tetrazine80,200 M⁻¹s⁻¹Reaction in water. Significantly faster than the equatorial isomer (22,600 M⁻¹s⁻¹). nih.gov
d-TCO (dioxolane-fused)Water-soluble dipyridyl-s-tetrazine366,000 M⁻¹s⁻¹Reaction in pure water at 25 °C. Shows enhanced stability and solubility. nih.govacs.org
sTCO (cyclopropane-fused)Diphenyl-s-tetrazineup to 2.86 x 10⁵ M⁻¹s⁻¹Reaction in water at 25 °C. Approximately 2 orders of magnitude more reactive than conventional TCO. thno.org
sTCO-acidTetrazine (compound 11)420 M⁻¹s⁻¹800-fold higher reactivity than the parent click-to-release reaction. chemrxiv.org
TCO with axial carbamate (B1207046)Dipyridyl-tetrazine57.70 M⁻¹s⁻¹156-fold faster than the equatorial isomer. nih.gov

The high reactivity of strained TCOs can also lead to instability, limiting their shelf-life and utility in certain biological conditions. chemrxiv.org For instance, TCOs can isomerize to their unreactive cis-form, particularly in the presence of copper-containing proteins or high concentrations of thiols. chemrxiv.orgacs.org To counteract this, stabilization methods have been developed.

One effective strategy is the use of radical inhibitors. The small-molecule antioxidant Trolox , a vitamin E analog, has been shown to suppress the isomerization of TCO when exposed to high concentrations of thiols. acs.orgnih.gov This method helps preserve the reactive trans-isomer in environments where radical-mediated degradation could occur.

Another powerful stabilization technique is metal complexation. acs.orgnih.gov TCOs can form stable π-olefin complexes with silver(I) salts, such as silver nitrate (B79036) (AgNO₃). nih.govresearchgate.netresearchgate.net Storing highly reactive TCO derivatives as their Ag(I) complexes can greatly extend their shelf-life. acs.orgresearchgate.net These complexes are stable for long-term storage but readily dissociate upon introduction into biological media containing salts like NaCl, releasing the reactive TCO for subsequent bioorthogonal reactions. acs.orgnih.gov Structural studies of these complexes show that the cyclooctene (B146475) ring adopts a twist chair-chair conformation. researchgate.net

Design of Strained TCO Derivatives for Accelerated Kinetics

TCO-Based "Click-to-Release" Systems for Controlled Cleavage

Beyond simple bioconjugation, the IEDDA reaction between TCO and tetrazine has been ingeniously adapted to create "click-to-release" systems. chemrxiv.orgamazonaws.comnih.gov In this approach, a molecule of interest (a "payload") is attached to the TCO at an allylic position via a cleavable linker, such as a carbamate, carbonate, or ether. researchgate.netnih.gov The reaction with a tetrazine "trigger" initiates an elimination cascade that liberates the payload. chemrxiv.orgamazonaws.comnih.gov This strategy allows for precise spatial and temporal control over the activation or release of therapeutic agents, probes, or other functional molecules. uantwerpen.bechemrxiv.org The first "click-to-release" antibody-drug conjugate (ADC) was based on a monoclonal antibody linked to a TCO-doxorubicin prodrug.

The mechanism of payload release is critical to the efficiency of any click-to-release system. Mechanistic studies have revealed that the initial [4+2] cycloaddition between TCO and tetrazine forms a highly unstable bicyclic intermediate that rearranges to a 4,5-dihydropyridazine. nih.govnih.gov This species can then tautomerize to different dihydropyridazine (B8628806) isomers. chemrxiv.orgresearchgate.net

The key intermediate for release is the 1,4-dihydropyridazine tautomer. researchgate.netnih.gov Its formation is the rate-governing factor for the subsequent elimination reaction that liberates the payload. researchgate.net Upon its formation, the 1,4-dihydropyridazine rapidly undergoes an electronic cascade to release the leaving group from the allylic position. nih.govresearchgate.net For carbamate-linked payloads, this results in the release of an amine and carbon dioxide. amazonaws.com Research has shown that this cleavage reaction can be extended beyond carbamates to release payloads through ester, carbonate, and even stable ether linkages with high efficiency. researchgate.netnih.gov In an alternative system where the payload is on the tetrazine, the 2,5-dihydropyridazine was identified as the releasing tautomer. chemrxiv.orgamazonaws.com

Linker design influences several factors, including stability, solubility, and the kinetics and yield of the release reaction. chemrxiv.orgamericanpharmaceuticalreview.com For example, attaching a payload to the allylic position of TCO can decrease the conjugation rate compared to an unsubstituted TCO. chemrxiv.org To improve properties like hydrophilicity and in vivo pharmacokinetics, polyethylene (B3416737) glycol (PEG) spacers are often incorporated into the linker design. thno.orgnih.gov These spacers can also prevent the TCO group from being masked by hydrophobic interactions when conjugated to large biomolecules like antibodies. acs.org

Catalytic Applications of Cyclooctene and Its Derivatives

Cyclooctene (B146475) as a Substrate in Catalytic Reactions

The strained double bond in the eight-membered ring of this compound makes it a reactive and useful substrate for studying and developing various catalytic transformations. Its reactions, particularly epoxidation and hydrogenation, are often used as benchmark models to evaluate the efficacy of new catalysts.

Epoxidation Catalysis (e.g., with Vanadium, Manganese Complexes)

The epoxidation of this compound to form this compound oxide is a key reaction, as epoxides are versatile intermediates in the synthesis of a wide range of chemical products. acs.org Various transition metal complexes, especially those of vanadium and manganese, have been extensively studied as catalysts for this transformation.

Vanadium Catalysis: Vanadium complexes are highly effective for this compound epoxidation. rsc.org A variety of vanadium compounds, from simple species like [VO(acac)₂] to more complex Schiff base complexes, have demonstrated catalytic activity. rsc.orgmdpi.com For instance, oxo-vanadium(IV) Schiff base complexes have been shown to catalyze the epoxidation of this compound using tert-butyl hydroperoxide (TBHP) as an oxidant, achieving yields as high as 98% with the epoxide as the sole product. academie-sciences.fr The efficiency of these vanadium-based catalysts can be influenced by factors such as the solvent, reaction time, temperature, and the concentrations of both the catalyst and the oxidant. academie-sciences.fr In some systems, dinuclear and mononuclear oxidovanadium(V) complexes with tridentate Schiff base ligands have achieved moderate to very good conversion of this compound (60-87%), although selectivity can be affected by the formation of by-products like cyclooctanediol. rsc.org Research has also explored using hydrogen peroxide (H₂O₂) as a greener oxidant with vanadium catalysts. rsc.orgcapes.gov.br

Catalyst SystemOxidantSolventConversion/YieldSelectivityReference
Oxo-vanadium(IV) Schiff base complexesTBHPChloroform (B151607)Up to 98% yield100% to epoxide academie-sciences.fr
Oxidovanadium(V) Schiff base complexesTBHPSolvent-free60-87% conversionLow (cyclooctanediol formation) rsc.org
Dioxomolybdenum/Dioxotungsten diamine bis(phenolate) complexesTBHP / H₂O₂-93% (Mo) / 84% (W) conversion- capes.gov.br
Au nanoclusters (Noncontact system)---Generates radicals for other reactions nih.govnih.gov

Manganese Catalysis: Manganese complexes have also attracted considerable attention for this compound epoxidation due to their high activity and selectivity. civilica.com Dinuclear Mn(II) complexes with Schiff base ligands have been synthesized and investigated for their catalytic properties in this reaction using H₂O₂ as a green oxidant. civilica.com Manganese oxide nanoparticles have been successfully used as electrocatalysts for this compound epoxidation, using water as the oxygen source, achieving Faradaic efficiencies over 30% and conversions of approximately 50% in 4 hours. acs.org Furthermore, manganese salen complexes, such as Jacobsen's catalyst, have been employed in electrochemical epoxidation. mdpi.com The combination of manganese complexes with additives like bicarbonate or in electrochemical systems can promote the reaction with H₂O₂. mdpi.com In some cases, the reaction pathway can be influenced by the presence of other reagents, leading to different products. For example, using a manganese salen catalyst in a dichloromethane (B109758) and aqueous sodium chloride solution resulted in the formation of not only the epoxide but also a chlorinated by-product. mdpi.com

Catalyst SystemOxidant/MethodKey FindingConversion/YieldReference
Dinuclear Mn(II) Schiff base complexesH₂O₂Green oxidation- civilica.com
Manganese oxide nanoparticlesElectrocatalysis (water as O-source)Sustainable epoxidation route~50% conversion in 4h acs.org
Mn(TPA)Cl₂ with Al(OTf)₃PhI(OAc)₂Redox-inactive metal ion promotionHigh yield of epoxide rsc.org
Jacobsen's catalyst (Mn(L1-t-Bu))ElectrochemicalFormation of chlorinated by-product- mdpi.com
Cobalt-based coordination polymer-Forms multiple oxidation products80% conversion after 24h ijcce.ac.ir

Hydrogenation Catalysis

The hydrogenation of this compound to cyclooctane (B165968) is another fundamental reaction used to assess catalyst performance. Supported palladium nanocatalysts are frequently studied for this purpose. mdpi.com For example, the catalytic activity of Pd@ZIF-8 hollow microspheres has been demonstrated in the liquid-phase hydrogenation of this compound. mdpi.com The intrinsic catalytic activity of metal nanoparticles is a key area of research, and this compound hydrogenation serves as a model reaction to probe these properties. researchgate.net Studies have shown that platinum particles, not surface complexes, are the primary active species in hydrogenation under certain conditions. researchgate.net The behavior of catalysts in the hydrogenation of this compound can differ significantly when it is part of a mixture with other cycloalkenes, suggesting that competitive adsorption and other factors can influence reaction rates and outcomes. ias.ac.in For instance, in a binary mixture with cyclopentene (B43876), the hydrogenation of this compound was completely inhibited, while the rate for cyclopentene was merely retarded. ias.ac.in

This compound Derivatives as Catalysts or Ligands

Beyond being a substrate, the this compound framework is a versatile scaffold for designing ligands and organocatalysts, leveraging its unique structural and stereochemical properties.

Organocatalysis with Substituted Cyclooctenes

Substituted trans-cyclooctenes (TCOs) have emerged as a novel class of molecular organocatalysts. thieme-connect.com The strain and planar chirality of the trans-cyclooctene (B1233481) ring are key features that have been exploited in developing new catalytic systems. thieme-connect.com For example, 1-substituted TCOs have been utilized as molecular catalysts. thieme-connect.com Cross-coupling methods have been developed to synthesize a variety of 1-substituted cis-cyclooctenes, which serve as precursors to these catalysts. thieme-connect.com Significantly, a 1,2-disubstituted trans-cyclooctene was found to be a much more active organocatalyst than its monosubstituted counterpart, highlighting the tunability of these systems. thieme-connect.comthieme-connect.com These TCOs can act as additives to control selectivity in reactions like catalytic bromination by capturing reactive species such as Br₂ that would otherwise lead to non-catalyzed background reactions. researchgate.net

Ligands in Metal-Organic Frameworks and Transition Metal Catalysis

This compound derivatives are valuable as ligands in coordination chemistry, particularly in transition metal catalysis and for constructing Metal-Organic Frameworks (MOFs). ontosight.ai The strained structure of trans-cyclooctene allows it to bind strongly to transition metals. chemistryviews.org Chiral trans-cyclooctenes have been successfully used for the first time as asymmetric ligands in rhodium-catalyzed 1,4-additions of organotin reagents to enones. chemistryviews.orgresearchgate.net In these systems, the introduction of a methyl substituent at the allylic position of the trans-cyclooctene ligand improved enantioselectivity up to 93% ee, demonstrating that these chiral olefins can create efficient asymmetric environments for metal catalysis. chemistryviews.org this compound derivatives can also be incorporated into the structure of MOFs, which are porous materials with applications in gas storage, separation, and heterogeneous catalysis. ontosight.airesearchgate.net MOFs containing specific metal nodes can catalyze reactions like the epoxidation of this compound. mdpi.commdpi.com For instance, a cobalt-based MOF with a high number of unsaturated active sites showed excellent catalytic performance in this compound epoxidation. mdpi.com

Noncontact Catalysis Systems Involving this compound

A novel catalytic concept known as a noncontact catalytic system (NCCS) has been demonstrated using this compound epoxidation. nih.govnih.gov In this system, the catalyst does not interact directly with the primary substrate of the target reaction. Instead, it catalyzes a separate reaction, and the intermediates produced from that reaction act as mediators to drive the primary reaction. nih.govresearchgate.net An example is the selective oxidation of ethylbenzene (B125841). This reaction does not proceed with either solubilized gold nanoclusters or this compound alone. However, when both are present, the Au-catalyzed epoxidation of this compound generates cyclooctenyl peroxy and oxy radicals. nih.govnih.govresearchgate.net These radical intermediates then initiate the oxidation of ethylbenzene without the gold catalyst ever directly contacting the ethylbenzene. nih.govnih.gov This approach extends the influence of the catalyst and allows parallel reactions to occur without stoichiometric constraints. nih.govresearchgate.net

Light-Gated Catalysis

Light-gated catalysis represents a sophisticated strategy for achieving spatiotemporal control over chemical reactions. By using light as an external stimulus, catalytic activity can be switched on or off at will, enabling precise manipulation of reactive processes in complex environments, including living systems. This compound and its derivatives, particularly trans-cyclooctene (TCO), have become central to the development of light-gated catalytic systems due to their unique reactivity in bioorthogonal chemistry. These systems often rely on the light-induced generation of a reactive species that subsequently engages with a this compound derivative or, alternatively, on the photoactivation of a this compound-based catalyst itself.

One prominent application is the Catalytic Activation of Bioorthogonal Chemistry with Light (CABL). nih.gov This approach utilizes photocatalysis to convert a stable precursor into a highly reactive molecule that rapidly reacts with a trans-cyclooctene partner. In a typical CABL system, an unreactive dihydrotetrazine (DHTz) is photocatalytically oxidized to a tetrazine using ambient oxygen. nih.gov This newly formed tetrazine then undergoes an exceptionally fast inverse-electron-demand Diels-Alder reaction with a TCO dienophile. nih.gov The photocatalysts are often organic dyes, such as fluorescein (B123965) or silarhodamine, which can be activated by specific wavelengths of light (e.g., 470 nm or 660 nm), offering a high degree of control over the reaction's initiation. nih.govchemrxiv.org This method has been successfully employed for the spatiotemporally controlled labeling and patterning of biomolecules within live cells. nih.gov

Another innovative approach involves the development of bifunctional trans-cyclooctenes that function as light-gated catalysts for bromination. nih.govresearchgate.net In this system, the catalytic activity of a TCO derivative bearing a para-hydroxybenzyl group is initially blocked by a photochemically labile masking group. nih.govresearchgate.net Upon irradiation with light, this "photocage" is removed, unveiling the active catalyst that can then participate in the bromination of substrates. This strategy not only allows for precise control over the catalytic process but also expands the utility of olefin catalysts by enabling the use of more stable cis-cyclooctenes as catalyst precursors. nih.govresearchgate.net

The repurposing of common biological imaging agents has also led to significant advances in light-gated catalysis involving this compound. Silicon-rhodamine (SiR) dyes, which are well-known fluorophores, have been successfully employed as cytocompatible far-red photocatalysts. nih.govchemrxiv.orgnih.gov Using long-wavelength light (e.g., 660 nm), SiR dyes can catalyze the oxidation of a dihydrotetrazine to a tetrazine, which then reacts with a TCO derivative. nih.govchemrxiv.org This method has proven effective for in vivo applications, such as the light-induced crosslinking of hyaluronic acid hydrogels functionalized with dihydrotetrazine and trans-cyclooctene, facilitating the 3D culture of cells and even the formation of hydrogels in live mice. nih.govchemrxiv.orgnih.gov

Furthermore, the photocatalyzed oxidation of this compound itself has been a subject of study. Systems using decatungstate anions in conjunction with iron porphyrin complexes have been shown to oxidize this compound under light irradiation, primarily yielding this compound epoxide. researchgate.net The presence and nature of the co-catalyst can influence the selectivity of the oxidation products. researchgate.net

The table below summarizes key research findings in the field of light-gated catalysis involving this compound.

Catalytic System This compound Derivative Catalyst/Photocatalyst Light Wavelength Reaction Type Application
Catalytic Activation of Bioorthogonal Chemistry with Light (CABL)trans-Cyclooctene (TCO)Fluorescein or Silarhodamine dyes470 nm or 660 nmDihydrotetrazine oxidation followed by Diels-Alder reactionSpatiotemporal labeling in live cells nih.gov
Light-Gated BrominationBifunctional cis- and trans-cyclooctenesPhotolabile masked para-hydroxybenzyl TCONot specifiedBrominationSpatiotemporal control of bromination reactions nih.govresearchgate.net
SiR-based Photocatalysistrans-Cyclooctene (TCO)Silicon-Rhodamine (SiR) dyes660 nmDihydrotetrazine oxidation followed by Diels-Alder reactionIn vivo hydrogel formation, 3D cell culture nih.govchemrxiv.orgnih.gov
Photocatalytic OxidationThis compound(nBu4N)4W10O32 / Iron porphyrin complexNot specifiedOxidationSynthesis of this compound epoxide researchgate.net

The kinetics of the reaction between the photogenerated tetrazine and various TCO derivatives are a critical aspect of these systems, often exhibiting exceptionally high rate constants. For instance, the reaction of a pyridyl-substituted tetrazine with TCO derivatives in phosphate-buffered saline (PBS) can reach rates on the order of 10⁶ M⁻¹s⁻¹. nih.gov The table below details the rate constants for the reaction of a specific photogenerated tetrazine with different TCOs.

Reactants Solvent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Tetrazine 2a + a-TCOPBS1.46 x 10⁶
Tetrazine 2a + o-TCOPBS1.13 x 10⁶

Data sourced from a study on Catalytic Activation of Bioorthogonal Chemistry with Light. nih.gov

These examples underscore the power and versatility of light-gated catalysis centered around this compound, enabling a level of control that is paramount for applications in materials science, chemical synthesis, and biology.

Stereochemical Investigations of Cyclooctene

Chirality and Stereoisomerism in Cyclooctene (B146475) Systems (e.g., Planar Chirality of trans-Cyclooctene)

This compound is the smallest cycloalkene where both cis (Z) and trans (E) isomers can be stably isolated at room temperature. units.it While the cis-isomer is more stable, the trans-isomer possesses a unique stereochemical feature: planar chirality. nih.govresearchgate.net This arises because the polymethylene chain must loop either "above" or "below" the plane of the double bond. researchgate.net This constraint prevents the molecule from being superimposable on its mirror image, even though it lacks a traditional chiral center. researchgate.net

All conformations of trans-cyclooctene (B1233481) are chiral. scite.aivaia.com The two resulting enantiomers are distinct molecules due to a significant energy barrier that restricts the interconversion between them. researchgate.net Theoretical analysis suggests a total of 16 possible conformational and configurational isomers for this compound, all of which are chiral, forming eight enantiomeric pairs. core.ac.ukresearchgate.net

The most stable conformation of trans-cyclooctene is a "crown" shape, where the carbon atoms are arranged alternately above and below the ring's plane, similar to the chair conformation of cyclohexane. scite.aivaia.com A higher energy "half-chair" conformation also exists. scite.aivaia.com The existence of these stable, separable enantiomers makes trans-cyclooctene a classic example of planar chirality in organic chemistry. nih.govresearchgate.net

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of stereochemically pure this compound derivatives is a significant area of research. Key approaches focus on controlling both diastereoselectivity and enantioselectivity.

One primary method for accessing trans-cyclooctenes is the photoisomerization of their more stable cis-isomers. nih.gov This process can be rendered enantioselective by using chiral aromatic esters as sensitizers. nih.gov The mechanism involves the formation of a singlet excited state upon irradiation, which then facilitates the conversion to the trans-isomer. stackexchange.com However, this method can lead to low yields and the formation of diastereomers when using functionalized cis-cyclooctenes, complicating purification. stackexchange.com

To overcome unfavorable equilibria, flow photochemistry methods have been developed. In these systems, a solution of the cis-isomer is irradiated while continuously flowing through a column containing silver nitrate (B79036) (AgNO₃) on a solid support. nih.govrsc.org The trans-isomer is selectively complexed and trapped by the silver ions, driving the reaction towards the desired product. nih.gov

A powerful strategy for diastereoselective synthesis involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone. rsc.orgresearchgate.net This ketone, which lacks a stereocenter, can be prepared on a large scale via photoisomerization without the complication of diastereoselectivity in the initial step. rsc.org Subsequent nucleophilic additions proceed with high diastereoselectivity to yield axial-5-hydroxy-trans-cyclooctene (a-TCO) analogs, which are valuable for bioorthogonal chemistry. rsc.orgresearchgate.net

Other enantioselective routes include the Sharpless asymmetric dihydroxylation of acyclic precursors like (E)-1,5,9-decatriene, followed by ring-closing metathesis to form an enantiomerically pure cis-cyclooctene diol. rsc.org This intermediate can then be converted to enantiopure trans-cyclooctene isomers through a sequence of epoxidation, ring-opening, and elimination steps. rsc.org

Stereoselective Reactions Involving this compound (e.g., Epoxidation, Transannulation)

The defined stereochemistry of this compound isomers influences the outcome of their subsequent reactions.

Epoxidation: The epoxidation of this compound has been studied extensively. While the oxygen transfer itself can be stereoselective, the reaction of trans-cyclooctene is often complicated by the reactivity of the resulting strained trans-epoxide. acs.org For instance, using methyltrioxorhenium (MTO) with hydrogen peroxide, the oxygen transfer to trans-cyclooctene is initially stereoselective, but the resulting trans-epoxide can undergo deoxygenation, isomerization to the cis-epoxide, and hydrolysis under the reaction conditions. acs.org The high epoxidation selectivity observed for cis-cyclooctene is attributed to its predominant conformation, which disfavors allylic side-reactions due to poor orbital overlap. units.it Vanadium-based catalysts are also effective for the highly selective epoxidation of this compound, yielding this compound epoxide with high selectivity. mdpi.com

Transannulation: The rigid, strained structure of functionalized trans-cyclooctenes makes them excellent substrates for stereospecific transannular cyclizations. These reactions involve the formation of a new bond across the ring, leading to the creation of bicyclic systems with high stereocontrol. nih.gov For example, optically active 5-cyclooctene-1,2-diol derivatives can be converted into bicyclo[3.3.0]octane systems via transannular reactions, with complete inversion of configuration at the reacting stereocenter. researchgate.net Similarly, a derivative of 5-aza-trans-cyclooctene has been shown to undergo transannular cyclization when treated with bromine, transferring the alkene's planar chirality with high fidelity to the resulting hexahydropyrrolizine framework. researchgate.net These reactions highlight how the inherent stereochemistry of the this compound ring can be used to construct complex polycyclic structures. rsc.orgthieme-connect.de

Racemization Barriers and Stereochemical Stability

The stereochemical stability of chiral trans-cycloalkenes is determined by the energy barrier to racemization, which is the process of interconverting between enantiomers. For trans-cyclooctene, this involves the polymethylene chain passing over the double bond, a process which is sterically hindered.

trans-Cyclooctene exhibits remarkable stereochemical stability, with a high barrier to racemization. nih.gov This stability allows for the resolution and isolation of its enantiomers at room temperature. stackexchange.com As the ring size increases, the flexibility of the methylene (B1212753) chain increases, leading to a lower racemization barrier.

Compound Racemization Barrier (Ea) Half-life of Racemization Notes
trans-Cyclooctene 35.6 kcal/mol nih.govresearchgate.netscite.ai Stable at room temperature vaia.comstackexchange.com The high barrier is due to restricted rotation about single bonds, preventing the chain from swinging over the double bond. stackexchange.com
trans-Cyclononene ~20 kcal/mol stackexchange.com 4 minutes at 0 °C vaia.com Racemizes easily due to its larger, more flexible ring. vaia.com
trans-Cyclodecene ~10 kcal/mol stackexchange.com Racemizes even more readily than trans-cyclononene. The barrier to interconversion continues to decrease with increasing ring size. stackexchange.com

The significant difference in these energy barriers underscores why trans-cyclooctene is a key example of a stable, planar chiral alkene, whereas its larger homologues are conformationally more labile. vaia.comstackexchange.com

Z/E Isomer Interconversion Mechanisms

The interconversion between the more stable cis (Z) isomer and the strained trans (E) isomer of this compound is a crucial process for accessing the unique reactivity of the trans form.

The primary method for Z → E isomerization is photochemical isomerization . nih.gov This process typically involves irradiation, often at 254 nm, in the presence of a singlet sensitizer (B1316253) like methyl benzoate. nih.gov The proposed mechanism involves the formation of a chiral exciplex between the sensitizer and the cis-alkene. core.ac.uk The use of chiral sensitizers can induce enantioselectivity in the formation of the trans product. nih.govcore.ac.uk The efficiency of this photochemical process can be low in batch reactions, but is significantly improved using flow chemistry techniques that selectively remove the trans-isomer from the reaction mixture as it forms. nih.gov

The reverse reaction, the thermal isomerization of trans-cyclooctene to cis-cyclooctene, has also been investigated. Studies using deuterium-labeled trans-cyclooctene have shown that the reaction proceeds cleanly to the corresponding cis-isomer. acs.org This result excludes mechanisms involving radical chains or simple nih.govmdpi.com or nih.govscite.ai hydrogen shifts. acs.org The reaction is believed to proceed through a concerted, non-pericyclic pathway rather than through a diradical intermediate. acs.org While trans-cyclooctene is stable at room temperature, this thermal isomerization occurs at elevated temperatures (e.g., >180 °C). rsc.orgacs.org

Advanced Analytical Techniques in Cyclooctene Research

Spectroscopic Methods for Characterization and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive and highly detailed information about molecular structure and behavior. In cyclooctene (B146475) research, various spectroscopic methods are employed for both static characterization and dynamic monitoring of reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives and for monitoring reaction progress.

¹H NMR and ¹⁹F-NMR: Proton (¹H) NMR is routinely used to confirm the structure of this compound monomers and their polymeric forms. nih.gov The chemical shifts and coupling patterns of the olefinic and aliphatic protons provide definitive information about the molecule's connectivity and stereochemistry. In studies involving fluorinated this compound analogues or reaction partners, ¹⁹F-NMR is employed for characterization. thno.org For instance, the synthesis of novel platinum(II) complexes containing cis-cyclooctene is characterized using multinuclear NMR spectroscopy. semanticscholar.org Similarly, the thermal stability and isomerization of trans-cyclooctene (B1233481) can be monitored by ¹H NMR, which can distinguish between the cis and trans isomers based on their distinct olefinic proton signals. rsc.org

Diffusion-Ordered NMR Spectroscopy (DOSY-NMR): DOSY-NMR is a powerful technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. nih.gov This method has been used to study the aggregation and solvation states of organometallic complexes where this compound is used as an internal standard of a known size and diffusion coefficient to help determine the formula weight of unknown species in solution. semanticscholar.orgnih.govresearchgate.net By comparing the diffusion coefficient of a target molecule to that of an internal reference like this compound, researchers can estimate the target's formula weight and understand its state in solution (e.g., monomer, dimer, or other aggregate). semanticscholar.orgresearchgate.net

Stopped-Flow NMR (SF-NMR): While not found to be commonly applied specifically to this compound in the provided research, Stopped-Flow NMR is an advanced technique designed to study the kinetics of very fast reactions that occur on the millisecond to second timescale. It combines the rapid mixing capabilities of a stopped-flow apparatus with the structural resolution of NMR. This technique would be theoretically applicable to studying rapid isomerizations or reactions of this compound where detailed structural information of transient intermediates is required.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the kinetics of reactions involving chromophoric species. In this compound chemistry, it is particularly valuable for monitoring rapid bioorthogonal ligation reactions, such as the inverse-electron-demand Diels-Alder reaction between a this compound derivative and a tetrazine. The tetrazine molecule possesses a strong chromophore, and its consumption during the reaction can be monitored by the decay of its characteristic absorbance. nih.govresearchgate.net

This approach is frequently coupled with stopped-flow techniques to measure second-order rate constants under pseudo-first-order conditions. thno.orgrsc.org For example, the kinetics of this compound epoxidation catalyzed by iron(III) porphyrins have been investigated by following the degradation of the porphyrin catalyst using UV-Vis spectroscopy. nih.govresearchgate.net Similarly, the reaction rates of various functionalized trans-cyclooctenes with tetrazine derivatives are determined by monitoring the decrease in tetrazine absorbance over time, providing crucial data on how structural modifications impact reactivity. researchgate.netaston.ac.ukwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 19F-NMR, DOSY-NMR, Stopped-Flow NMR)

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. wikipedia.orgnih.gov It is widely used in this compound research for high-resolution mass spectrometry (HRMS) to confirm the elemental composition of newly synthesized molecules and reaction products. rsc.orgrsc.org For example, the formation of cyclodextrin-carboxylate inclusion complexes has been studied using negative ion ESI-MS. nih.gov Extractive electrospray ionization (EESI), a related ambient ionization method, allows for the online analysis of aerosol components without sample preparation, which is relevant for studying the atmospheric chemistry of organic compounds like this compound. copernicus.org

Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is an advanced analytical method that separates ions based on both their mobility in a buffer gas and their mass-to-charge ratio. wikipedia.org The ion mobility separation is dependent on the ion's size, shape, and charge, providing an additional dimension of separation beyond mass spectrometry alone. scielo.org.conih.gov This technique is exceptionally well-suited for analyzing complex mixtures, such as separating isomeric compounds. mdpi.com In the context of this compound research, IMS-MS holds significant potential for differentiating between various stereoisomers (cis/trans, syn/anti) which may have identical masses but different three-dimensional shapes and therefore different collision cross-sections. wikipedia.orgchromatographyonline.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both monitoring the progress of reactions and for isolating pure products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions. By spotting a small amount of the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of products. rsc.org Components are typically visualized under UV light or by using chemical stains like potassium permanganate, which reacts with the double bond in this compound. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. In this compound research, analytical reverse-phase HPLC is frequently used to monitor reaction progress with high precision and to determine the purity of products. thno.org For instance, the stability of ¹⁸F-labeled trans-cyclooctene derivatives in phosphate-buffered saline was assessed using radio-HPLC. thno.org The technique is also essential for the purification of final compounds, separating the desired product from unreacted starting materials and byproducts. rsc.org

Kinetic Analysis Methodologies

Understanding the speed at which chemical reactions occur is critical for optimizing reaction conditions and elucidating mechanisms.

Stopped-Flow Kinetic Analysis: For reactions that are too fast to be monitored by manual mixing (typically those complete in seconds or less), the stopped-flow technique is employed. This method involves rapidly mixing two reactant solutions and then abruptly stopping the flow, allowing for the spectroscopic observation of the reaction from its initial moments. rsc.org In this compound research, stopped-flow analysis, usually coupled with UV-Vis or fluorescence spectroscopy, is the gold standard for determining the second-order rate constants of fast bioorthogonal reactions. thno.orgnih.govrsc.org For example, the extremely rapid kinetics of conformationally strained trans-cyclooctenes reacting with tetrazines have been precisely measured using this technique, revealing rate constants that can exceed 10⁵ M⁻¹s⁻¹. thno.org These studies allow for direct comparison between different this compound isomers and derivatives, providing quantitative data on their relative reactivities. thno.org

Data Tables

Table 1: Application of To view the data, click on the headers to sort or use the search bar to filter.

TechniqueAbbreviationPrimary Application in this compound ResearchReference
Nuclear Magnetic ResonanceNMRStructural elucidation, conformational analysis, and product characterization. nih.govthno.orgsemanticscholar.org
Diffusion-Ordered NMR SpectroscopyDOSY-NMRDetermination of aggregation states and formula weight estimation using this compound as a standard. semanticscholar.orgnih.gov
UV-Visible SpectroscopyUV-VisKinetic analysis of reactions involving chromophores, such as tetrazine ligations. nih.govresearchgate.netaston.ac.uk
Electrospray Ionization Mass SpectrometryESI-MSAccurate molecular weight determination and confirmation of elemental composition. rsc.orgrsc.org
Ion-Mobility Spectrometry-Mass SpectrometryIMS-MSSeparation of isomers and analysis of complex mixtures based on ion size and shape. wikipedia.orgmdpi.com
Thin-Layer ChromatographyTLCRapid, qualitative monitoring of reaction progress. rsc.orgresearchgate.net
High-Performance Liquid ChromatographyHPLCQuantitative reaction monitoring and purification of products. thno.orgrsc.org
Stopped-Flow Kinetic Analysis-Measurement of rate constants for very fast reactions (e.g., bioorthogonal ligations). thno.orgnih.govrsc.org

Table 2: Selected Second-Order Rate Constants (k₂) for Reactions of this compound Derivatives with Tetrazines To view the data, click on the headers to sort or use the search bar to filter.

This compound DerivativeTetrazine ReactantRate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference
syn-sTCOPEGylated tetrazine3.7 x 10⁴55:45 MeOH:water, 25 °C thno.org
anti-sTCOPEGylated tetrazine3.3 x 10⁴55:45 MeOH:water, 25 °C thno.org
d-TCO (syn-3a)Tetrazine 101.67 x 10⁵45:55 H₂O:MeOH, 25 °C
d-TCO (anti-3a)Tetrazine 123.18 x 10⁵Aqueous
5-hydroxy-trans-cyclooctene (axial)Tetrazine 128.02 x 10⁴Aqueous
5-hydroxy-trans-cyclooctene (equatorial)Tetrazine 122.26 x 10⁴Aqueous
TCO-pSar₆₆HELIOS 347Me1806PBS, pH 7.4, 37 °C researchgate.net

Future Directions and Emerging Research Avenues for Cyclooctene

Development of Novel Functionalized Cyclooctene (B146475) Derivatives

The development of new this compound derivatives is a cornerstone of future research, aiming to enhance properties like reactivity, stability, and hydrophilicity for various applications. nih.gov A significant focus is on trans-cyclooctene (B1233481) (TCO), a strained alkene known for its rapid reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.gov

Key research efforts include:

Improving Reactivity and Stability : Scientists are designing novel TCO derivatives to achieve a better balance between the high reactivity needed for bioorthogonal reactions and the stability required for in vivo applications. nih.gov For instance, conformationally strained TCOs, such as those with a cis-fused cyclopropane (B1198618) ring (s-TCO) or a cis-fused dioxolane ring (d-TCO), have been computationally designed and synthesized to exhibit enhanced reactivity. nih.gov

Introducing New Functional Groups : The synthesis of TCOs bearing various functional groups like hydroxyl (-OH), amines (-NH2), and carboxylic acids (-COOH) is expanding their utility. tennessee.edunih.govthieme-connect.com These functionalities allow for further conjugation to a wide range of molecules, including proteins, drugs, and imaging agents. nih.govsynvenio.com For example, the synthesis of trans-cyclooct-4-enol (TCO-5-OH) provides a platform for creating molecular probes. tennessee.edu A new derivative, 1-(aminomethyl)-trans-cyclooct-4-ene (amTCO), has been developed to improve the physicochemical properties of click chemistry probes. rsc.org

Difunctionalized Cyclooctenes : A significant challenge has been the synthesis of difunctionalized TCOs, which are crucial for developing novel applications in areas like drug delivery. researchgate.netchemrxiv.org Recent work has demonstrated a scalable, four-step synthesis of a difunctionalized TCO, enabling efficient click-and-release of payloads. chemrxiv.orgnih.gov

The table below summarizes some key functionalized this compound derivatives and their intended applications.

Derivative NameFunctional Group(s)Key Feature/Application
trans-cyclooct-4-enol (TCO-5-OH)Hydroxyl (-OH)Precursor for molecular probes. tennessee.edu
1-(aminomethyl)-trans-cyclooct-4-ene (amTCO)Primary Amine (-CH₂NH₂)Improves physicochemical properties of click probes for studying drug-target interactions. rsc.org
cis-dioxolane-fused trans-cyclooctene (d-TCO)cis-fused dioxolaneEnhanced reactivity and hydrophilicity. nih.gov
Conformationally strained trans-cyclooctene (s-TCO)cis-fused cyclopropaneHighly strained for faster reaction kinetics. nih.gov
Difunctionalized TCOse.g., Carbamate (B1207046), CarbonateEnables "click-to-release" of two different payloads. chemrxiv.orgnih.gov
Bisphosphonate-modified trans-cyclooctene (TCO-BP)BisphosphonateTargets bone for pretargeted imaging and therapy. nih.gov

Innovations in Green and Sustainable Synthesis Pathways

A major thrust in modern organic chemistry is the development of environmentally benign synthetic methods, and this compound synthesis is no exception. numberanalytics.commdpi.com The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. numberanalytics.comacs.org

Innovations in this area include:

Flow Chemistry and Photocatalysis : The photochemical isomerization of cis-cyclooctene to trans-cyclooctene is a key synthetic step. acs.org Integrating this process into micro-flow reactors offers significant advantages over traditional batch methods, including improved energy efficiency, better process control, and reduced reaction times. nih.govresearchgate.netresearchgate.net Flow chemistry simplifies scalability and can be integrated with continuous separation techniques, such as using silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel to selectively capture the trans-isomer. acs.orgnih.gov To overcome issues like silver leaching in large-scale synthesis, improved solid supports like Ag(I) immobilized on tosic silica gel are being developed. nih.govthieme-connect.com

Green Chemistry Metrics : To quantify the "greenness" of a synthetic route, various metrics are being applied, such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). nih.govresearchgate.netresearchgate.netwikipedia.org These tools allow for the comparison of different synthetic pathways and highlight areas for improvement, driving the design of more sustainable processes. nih.govresearchgate.net For instance, a photocatalytic hydroamination of cyclooctadiene has been reported as an efficient, one-pot method to prepare functionalized this compound monomers, a significant improvement over complex multi-step syntheses. rsc.org

Renewable Feedstocks : A broader goal in sustainable chemistry is to move away from petrochemical sources. acs.org Research into deriving complex molecules and monomers from biomass is an active area that could influence the future production of this compound and its precursors. numberanalytics.comacs.org

The table below highlights some green chemistry metrics used to evaluate synthetic pathways.

MetricDescriptionGoal
Atom Economy (AE) Calculates the proportion of reactant atoms that are incorporated into the desired product.Maximize incorporation, minimize waste. acs.orgwikipedia.org
Process Mass Intensity (PMI) The ratio of the total mass of materials (solvents, reagents, water) used to the mass of the final product.Minimize total mass input. acs.orgresearchgate.net
Reaction Mass Efficiency (RME) The percentage of the mass of the product relative to the mass of all reactants used.Maximize efficiency considering yield and stoichiometry. nih.govresearchgate.net
E-Factor (Environmental Factor) The ratio of the mass of waste produced to the mass of the desired product.Minimize waste generation. wikipedia.org

Expansion of Bioorthogonal Chemistry Applications

This compound, particularly trans-cyclooctene (TCO), is a key player in bioorthogonal chemistry, a field involving chemical reactions that can occur in living systems without interfering with native biochemical processes. otago.ac.nznih.gov The extremely fast reaction between TCO and tetrazine (Tz) is a cornerstone of this field, enabling a wide array of applications. nih.goviris-biotech.de

Future research is focused on expanding these applications:

Pretargeted Imaging and Therapy : TCO-functionalized molecules can be used to pre-target specific tissues, such as tumors or bone, followed by the administration of a tetrazine-linked imaging or therapeutic agent. nih.govnih.gov This strategy separates the slow accumulation of the targeting agent from the rapid delivery of the payload, potentially improving imaging contrast and reducing off-target toxicity in radionuclide therapy. nih.govacs.org

"Click-to-Release" Systems : Allylic functionalized TCO derivatives are being engineered for "click-to-release" applications. synvenio.comchemrxiv.org In this approach, the reaction with a tetrazine triggers the cleavage of a carbamate or other linker, releasing a payload like a drug molecule at a specific site. researchgate.netnih.govamazonaws.com This offers precise spatiotemporal control over drug delivery, enhancing therapeutic efficacy while minimizing side effects. nih.gov Researchers are developing new cleavage reactions with even faster kinetics, some reaching rates orders of magnitude higher than previous systems. researchgate.netamazonaws.com

Advanced Bioconjugation : The TCO-tetrazine ligation is a powerful tool for labeling and manipulating a wide range of biomolecules, including proteins, glycans, and nucleic acids. nih.govnih.gov Future work will likely involve creating more complex and multifunctional bioconjugates for applications in diagnostics, proteomics, and the study of cellular processes. researchgate.net

The reaction rates for TCO-tetrazine ligations are a critical parameter, as shown in the table below.

ReactantsReaction TypeSecond-Order Rate Constant (k₂)Significance
trans-cyclooctene (TCO) & TetrazineIEDDA CycloadditionUp to 10⁷ M⁻¹s⁻¹One of the fastest bioorthogonal reactions, ideal for in vivo applications. nih.gov
Highly Reactive TCO & Tetrazine-linkerPyridazine (B1198779) Elimination (Cleavage)3 orders of magnitude faster than parent click-to-releaseEnables rapid drug liberation at low concentrations. researchgate.netamazonaws.com
Cyclooctynes & AzidesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~10²–10³ M⁻¹s⁻¹A widely used, though generally slower, alternative to tetrazine ligation. nih.gov

Advanced Materials Science Applications

This compound is a valuable monomer for creating polymers with unique properties through ring-opening metathesis polymerization (ROMP). researchgate.net The resulting poly(this compound) and its copolymers are being explored for a variety of advanced materials applications.

Emerging research directions include:

Shape Memory Polymers (SMPs) : Poly(this compound) can be chemically crosslinked to create materials that exhibit a thermally induced shape memory effect. researchgate.net These SMPs can be deformed into a temporary shape and will recover their original shape upon heating. This property makes them suitable for applications such as actuators, sensors, and deployable structures. researchgate.net

Functional Polymer Architectures : The polymerization of functionalized this compound monomers allows for the synthesis of advanced polymer architectures. For example, polyethylene-based alkaline anion exchange membranes (AAEMs) have been produced from piperidinium-functionalized this compound. rsc.org These materials are critical for the development of clean energy technologies like anion exchange membrane fuel cells. rsc.org

Novel Copolymers and Nanocomposites : this compound is being copolymerized with other monomers, such as fluorinated norbornenes, to create materials with tailored properties, including specific thermal, surface, and gas permeability characteristics. mdpi.com Furthermore, surface-initiated ROMP is being used to graft poly(this compound) onto nanoparticles, creating well-defined nanocomposites for advanced applications. researchgate.net

Cyclic Polymer Networks : Cyclic poly(5-hydroxy-1-cyclooctene) has been used to form polymer networks through thiol-ene crosslinking. These gels, based on cyclic polymers, exhibit unique mechanical properties compared to networks formed from conventional linear polymers. rsc.org

Integration with Advanced Technologies (e.g., Flow Chemistry, Computational Design)

The synergy between experimental synthesis and advanced technologies is accelerating the development and application of this compound chemistry.

Key integrations include:

Flow Chemistry : As mentioned in section 10.2, flow chemistry is revolutionizing the synthesis of this compound derivatives. nih.gov Continuous processing in microreactors provides precise control over reaction conditions, enhances safety, and facilitates the integration of synthesis and purification steps into a single, automated cascade. researchgate.netresearchgate.netpolimi.it This technology is particularly well-suited for photochemical reactions like the isomerization of cis- to trans-cyclooctene, enabling scalable and efficient production. nih.govnih.gov

Computational Chemistry and Machine Learning : Computational tools are becoming indispensable for understanding and predicting the reactivity of this compound derivatives. unimi.it The Distortion/Interaction model, for example, is used to analyze activation energies and explain reactivity trends in bioorthogonal cycloadditions. nih.govescholarship.org Large-scale computational screenings are being employed to rapidly assess the reactivity of vast libraries of tetrazines with TCO, identifying promising candidates for experimental investigation without the high cost and time of manual synthesis. chemrxiv.org This data-rich approach is also paving the way for the development of machine learning models to predict reaction barriers and accelerate the design of new bioorthogonal reagents. chemrxiv.orgasianpubs.org These predictive models can significantly shorten the design-build-test-learn cycle in chemical research. asianpubs.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cyclooctene, and how do they influence experimental design in organic synthesis?

  • Methodological Answer : this compound’s properties, such as its strained ring structure, boiling point (~146°C), and solubility in non-polar solvents, dictate reaction setups. For instance, its low polarity requires anhydrous conditions when using organometallic catalysts. Handling precautions (e.g., inert atmosphere for air-sensitive reactions) are critical due to its reactivity in ring-opening metathesis polymerization (ROMP). Experimental protocols should prioritize purity verification via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionRelevance to Experimentation
Boiling Point~146°CDictates distillation conditions
SolubilityHigh in hexane, tolueneSolvent selection for reactions
Ring StrainHigh (8-membered ring)Drives ROMP reactivity

Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and stereochemical outcomes?

  • Methodological Answer : this compound is typically synthesized via cyclization of 1,5-dienes or dehydrohalogenation of halogenated precursors. For example, nickel-catalyzed cyclization of 1,5-cyclooctadiene yields cis-cyclooctene, while photochemical methods can produce trans isomers. Key variables include catalyst choice (e.g., Grubbs catalyst for ROMP) and temperature control to avoid side reactions like dimerization. Yield optimization often requires iterative testing of catalyst loading (e.g., 0.5–5 mol%) and solvent polarity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) resolve contradictions in reported reaction pathways for this compound’s ROMP?

  • Methodological Answer : Discrepancies in ROMP mechanisms (e.g., initiation vs. propagation rate differences) can be addressed using DFT to model transition states. For example, comparing Gibbs free energy barriers for metallacycle formation across catalysts (e.g., Grubbs vs. Schrock) identifies rate-limiting steps. Basis sets (e.g., B3LYP/6-31G*) and solvent-effect simulations (e.g., COSMO model) improve accuracy. Validation requires correlating computational data with experimental kinetics (e.g., Arrhenius plots) .

Table 2: DFT Parameters for ROMP Pathway Analysis

ParameterExample Value/SettingImpact on Results
Basis SetB3LYP/6-31G*Balances accuracy and computation time
Solvent ModelCOSMO (ε = 2.3 for toluene)Accounts for solvation effects
Catalyst StructureGrubbs Generation IIModels steric and electronic effects

Q. How should researchers address conflicting data on catalytic efficiency in this compound polymerization?

  • Methodological Answer : Contradictory reports (e.g., variable turnover numbers for molybdenum vs. ruthenium catalysts) necessitate systematic variable isolation. Control experiments should standardize substrate purity (via GC-MS), solvent degassing, and catalyst activation. Meta-analysis of existing studies can identify confounding factors (e.g., moisture sensitivity in Schrock catalysts). Reproducibility requires detailed reporting of experimental conditions, as outlined in the Beilstein Journal of Organic Chemistry guidelines .

Q. What strategies are effective for stereochemical control in this compound-derived polymers?

  • Methodological Answer : Stereoselectivity in ROMP can be achieved through catalyst design and monomer functionalization. For example, chiral N-heterocyclic carbene (NHC) ligands induce enantioselectivity, while endo/exo monomer coordination influences polymer tacticity. Advanced characterization techniques, such as circular dichroism (CD) spectroscopy or X-ray crystallography of model complexes, validate stereochemical outcomes. Comparative studies using deuterated monomers can elucidate mechanistic pathways .

Methodological Frameworks for this compound Research

  • PICOT Adaptation for Chemistry :

    • Population : this compound or derivatives.
    • Intervention : Reaction conditions (e.g., catalyst, solvent).
    • Comparison : Alternative synthetic routes or catalysts.
    • Outcome : Yield, selectivity, polymer properties.
    • Time : Reaction duration or polymerization kinetics.
      This framework ensures focused, hypothesis-driven research design .
  • Ethical and Reproducibility Considerations :

    • Report detailed experimental protocols (e.g., catalyst activation steps, purification methods) to enable replication.
    • Address safety protocols for handling reactive intermediates (e.g., transition metal catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.